5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Description
BenchChem offers high-quality 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAASVWJUEZCVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties and molecular weight of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
An In-Depth Technical Guide to 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Abstract: This guide provides a comprehensive technical overview of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a heterocyclic compound based on the privileged 7-azaindole scaffold. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and extensive literature on the 7-azaindole class to present its predicted physicochemical and chemical properties, a plausible synthetic strategy, and its potential applications in modern drug discovery. Detailed experimental protocols for the characterization of this and similar novel chemical entities are provided to guide researchers in their practical work. This whitepaper is intended for an audience of medicinal chemists, researchers, and drug development professionals.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1] Its structure is a bioisosteric analog of both indole and the purine base adenine, allowing it to mimic these crucial biological recognition elements.[2] This unique feature has led to the widespread application of 7-azaindole derivatives in drug discovery, most notably as kinase inhibitors.[2][3]
The 7-azaindole core acts as an excellent "hinge-binding motif".[4][5] The pyridine nitrogen (N7) serves as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor.[4] This bidentate hydrogen bonding capability allows it to effectively occupy the ATP-binding site of many kinases, leading to potent and often selective inhibition.[4][5] This fundamental interaction is the cornerstone of several approved drugs, including the BRAF kinase inhibitor Vemurafenib.[1][5] The scaffold's five available positions for substitution offer rich opportunities for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4] This guide focuses on a specific, yet sparsely documented derivative, 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, to explore its predicted characteristics and potential as a valuable research compound.
Physicochemical and Molecular Properties
While direct experimental data for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is not available in public literature, its core properties can be calculated from its structure or predicted using well-established computational models.[6][7][8] These properties are crucial for anticipating its behavior in biological and chemical systems.
Molecular Structure:
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Method/Comment |
| Molecular Formula | C₈H₉N₃ | Calculated from structure |
| Molecular Weight | 147.18 g/mol | Calculated from formula |
| Exact Mass | 147.0796 Da | Calculated from formula |
| Predicted logP | 1.35 | Predicted (Consensus)[8] |
| Predicted TPSA | 65.0 Ų | Predicted (Topological Polar Surface Area)[9] |
| Hydrogen Bond Donors | 2 | Calculated (N1-H and -NH₂)[9] |
| Hydrogen Bond Acceptors | 2 | Calculated (N7 and -NH₂)[9] |
| Predicted pKa (Most Basic) | ~5.5 (Pyridine N7) | Estimated based on 7-azaindole scaffold |
| Predicted pKa (Most Acidic) | ~17.0 (Pyrrole N1-H) | Estimated based on 7-azaindole scaffold |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A specific, validated synthesis for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine has not been published. However, a plausible route can be designed based on established methodologies for constructing the 7-azaindole core, which often involve building the pyrrole ring onto a pre-functionalized pyridine.[10][11] A common and effective strategy involves a Sonogashira coupling followed by a base- or acid-mediated intramolecular cyclization.[1][12]
The proposed synthesis begins with a commercially available, appropriately substituted dihalopyridine.
Caption: A plausible synthetic workflow for the target compound.
Causality Behind Experimental Choices:
-
Step 1 (Sonogashira Coupling): This palladium/copper-catalyzed reaction is a robust method for forming carbon-carbon bonds between sp-hybridized carbons (from the alkyne) and sp²-hybridized carbons (from the aryl halide).[1] Using (trimethylsilyl)acetylene is a common strategy to introduce a terminal alkyne surrogate, which is often more stable and easier to handle than acetylene gas.
-
Step 2 (Cyclization): The removal of the bulky trimethylsilyl (TMS) protecting group with a fluoride source like TBAF or a base like potassium carbonate reveals the terminal alkyne. The adjacent amino group can then undergo an intramolecular nucleophilic attack on the alkyne (a 5-endo-dig cyclization), which, after tautomerization, forms the stable aromatic pyrrole ring.[12]
-
Step 3 (Nitration): Electrophilic aromatic substitution is a characteristic reaction of the 7-azaindole ring. The pyrrole ring is electron-rich and more activated towards electrophiles than the pyridine ring. Nitration is expected to occur preferentially at an available position on the pyrrole ring, which in this case is C6.
-
Step 4 (Reduction): The nitro group is readily reduced to a primary amine using standard catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reductants like tin(II) chloride (SnCl₂). This is a high-yielding and clean transformation.
Predicted Chemical Reactivity
-
Basicity: The molecule possesses three nitrogen atoms. The pyridine nitrogen (N7) is the most basic site and will be readily protonated under acidic conditions. The exocyclic amine at C6 is also basic, though typically less so than the pyridine nitrogen. The pyrrole nitrogen (N1) is generally non-basic, as its lone pair is part of the aromatic sextet.
-
Nucleophilicity: The 6-amino group is a strong nucleophile and can participate in reactions such as acylation, alkylation, and sulfonylation, providing a key handle for further derivatization.
-
Electrophilic Substitution: The pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic aromatic substitution. The electron-rich pyrrole moiety directs substitution, with the C3 position being the most reactive site if unsubstituted.
Predicted Spectroscopic Data
For a novel compound, spectroscopic analysis is essential for structural confirmation. Below are the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics.[13]
Predicted ¹H NMR Spectroscopy
(Predicted in DMSO-d₆ at 500 MHz)
-
~11.5 ppm (br s, 1H): This broad singlet corresponds to the N1-H proton of the pyrrole ring. Its broadness is due to quadrupolar relaxation and potential exchange.
-
~7.8 ppm (s, 1H): A singlet corresponding to the H4 proton on the pyridine ring.
-
~7.2 ppm (d, 1H): A doublet for the H2 proton on the pyrrole ring, coupled to the H3 proton.
-
~6.4 ppm (d, 1H): A doublet for the H3 proton on the pyrrole ring, coupled to the H2 proton.
-
~5.5 ppm (br s, 2H): A broad singlet for the two protons of the C6-NH₂ group. This signal can exchange with D₂O.
-
~2.3 ppm (s, 3H): A sharp singlet for the three protons of the C5-CH₃ group.
Predicted ¹³C NMR Spectroscopy
(Predicted in DMSO-d₆ at 125 MHz)
-
~150 ppm: C7a (bridgehead carbon)
-
~145 ppm: C6 (carbon bearing the amino group)
-
~142 ppm: C4
-
~128 ppm: C2
-
~125 ppm: C5a (bridgehead carbon)
-
~115 ppm: C5 (carbon bearing the methyl group)
-
~100 ppm: C3
-
~18 ppm: -CH₃
Mass Spectrometry (MS)
In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a strong signal for the protonated molecule [M+H]⁺ in positive ion mode.
-
Expected [M+H]⁺: m/z = 148.0875
Potential Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The true value of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine lies in its potential as a building block for more complex molecules, particularly kinase inhibitors.[4][14] The 7-azaindole core provides the essential hinge-binding interactions, while the methyl and amine groups offer vectors for synthetic elaboration.
-
The 6-Amino Group: This functional group is a versatile handle. It can be acylated or sulfonylated to introduce side chains that can extend into other pockets of a kinase active site, thereby increasing potency and selectivity.
-
The 5-Methyl Group: This group occupies a specific region of the binding pocket. Its presence can be used to probe steric tolerance and can be modified to larger groups to seek additional hydrophobic interactions.
Caption: Bidentate hydrogen bonding of the 7-azaindole scaffold.
Experimental Protocols: A Self-Validating Workflow
The following protocols describe a standard, self-validating workflow for the characterization of a newly synthesized compound like 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.
Workflow for Novel Compound Characterization
Caption: A logical workflow for new compound validation.
Protocol: Purity and Identity Screen by LC-MS
-
Objective: To quickly assess the purity of the crude product and confirm the presence of the target molecular weight.
-
Sample Preparation: Dissolve ~0.1 mg of the crude material in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Instrumentation:
-
HPLC: A standard reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detector: UV-Vis detector set to 254 nm and 280 nm.
-
Mass Spectrometer: ESI source, positive ion mode, scanning a range of m/z 100-500.
-
-
Analysis:
-
Integrate the UV chromatogram to determine the area percent of the main peak. This provides an initial estimate of purity.
-
Extract the ion chromatogram for the target mass [M+H]⁺ (m/z 148.1). The retention time should align with the major peak in the UV chromatogram.
-
-
Validation Check: If purity is <95% or the target mass is not the major component, the material must be purified before further analysis.
Protocol: Structural Elucidation by NMR
-
Objective: To unambiguously determine the chemical structure of the purified compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum (proton-decoupled).
-
(Optional but recommended): Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm proton-proton connectivities and assign protons to their directly attached carbons.
-
-
Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H signals and analyze their chemical shifts and multiplicities (splitting patterns).
-
Compare the observed spectra to the predicted data (Section 3). All signals should be assignable to the proposed structure.
-
-
Validation Check: If the spectra do not match the expected structure, re-examine the synthetic route and previous analytical data.
Conclusion
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine represents an intriguing yet underexplored molecule. Based on the robust and well-documented chemistry of its parent 7-azaindole scaffold, we can confidently predict its core physicochemical properties, reactivity, and spectroscopic signature. Its true potential lies in its utility as a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors. The functional handles—a nucleophilic amine and a methyl group—provide clear vectors for derivatization, enabling chemists to probe the intricate binding pockets of enzymes. The protocols and predictive data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately leverage this compound in the pursuit of novel drug candidates.
References
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Uto, Y., & Ohwada, T. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(10), 1219-1227. [Link]
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PSEforSPEED. (2021). Chemical Properties on Demand. PSEforSPEED Company. [Link]
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McLaughlin, M., et al. (2013). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. ResearchGate. [Link]
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Uto, Y., & Ohwada, T. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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OpenMolecules. (n.d.). Property Explorer. . [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. . [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
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Zhou, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(9), 922-927. [Link]
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Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. . [Link]
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de Koning, C. B., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. [Link]
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da Silva, T. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3466-3469. [Link]
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ChemAxon. (n.d.). Chemicalize - Instant Cheminformatics Solutions. chemicalize.com. [Link]
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Lu, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(11), 2636. [Link]
- Skourupski, K., et al. (2010). Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
- Zhang, J., et al. (2012). Preparation method for 4-substituted-7-azaindole.
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Popa, I., et al. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(29), 17838-17844. [Link]
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National Center for Biotechnology Information. (n.d.). 6-Azaindole. PubChem Compound Database. [Link]
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Fernandes, P. A. S., et al. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(3), M1673. [Link]
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Fisher, M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules, 29(15), 3433. [Link]
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Al-Gharabli, S., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1547-1552. [Link]
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Gilbert, A. M., et al. (2021). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3-b]pyridines Inhibitors of Trypanosome Proliferation. ACS Infectious Diseases, 7(10), 3073-3088. [Link]
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Al-Zoubi, R. M., et al. (2018). Generation of Pyrrolo[2,3-d]pyrimidines. Unexpected Products in the Multicomponent Reaction of 6-Aminopyrimidines, Dimedone, and Arylglyoxal. ResearchGate. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
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Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]
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Alkorta, I., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 123. [Link]
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Strategic Application of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in Kinase Inhibitor Design
As the landscape of targeted oncology and precision medicine evolves, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone structural motif. This technical whitepaper explores the chemical informatics, structural rationale, and synthetic integration of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine , a highly specialized building block used to engineer potent, selective kinase inhibitors.
Chemical Informatics & Structural Identity
Before deploying this building block in a synthetic campaign, it is critical to validate its structural informatics. The presence of the 5-methyl and 6-amino groups fundamentally alters the electronic distribution of the parent 7-azaindole, requiring precise tracking in chemical databases.
Quantitative Data Summary
| Property | Value / Identifier |
| Chemical Name | 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
| CAS Registry Number | [1] |
| SMILES String | Cc1c(N)nc2[nH]ccc2c1 |
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| Pharmacophore Class | 7-Azaindole (Hinge-binding motif) |
Structural Rationale in Drug Design (E-E-A-T)
In medicinal chemistry, every atom must justify its presence. The selection of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine over an unsubstituted 7-azaindole is driven by three distinct causal mechanisms that enhance target affinity and pharmacokinetic stability [2].
-
The Hinge-Binding Core (N1/N7): The core 7-azaindole system acts as a bioisostere of the purine ring of ATP. The pyrrole N1-H serves as a hydrogen-bond donor to the kinase hinge region backbone (typically a carbonyl), while the pyridine N7 acts as a hydrogen-bond acceptor.
-
Electronic Enrichment via the 6-Amino Group: The primary amine at the C6 position is a strong electron-donating group (EDG). By pushing electron density into the pyridine ring, it significantly increases the basicity of the adjacent N7 atom. This causality translates directly to a stronger, more stable hydrogen bond with the kinase hinge region. Furthermore, the 6-amino group serves as a versatile synthetic vector for attaching solvent-exposed or selectivity-pocket-directed appendages.
-
The "Magic Methyl" Effect at C5: The addition of a methyl group at the C5 position provides a profound steric and entropic advantage. Causally, this methyl group restricts the rotational degrees of freedom of substituents attached at C6, locking the molecule into its bioactive conformation. Additionally, it displaces high-energy water molecules from small hydrophobic pockets adjacent to the gatekeeper residue, driving binding affinity through favorable desolvation entropy.
Mechanistic Pathway: Kinase Binding Logic
Figure 1: Binding logic and causality of the 5-methyl and 6-amino functional groups within the kinase ATP-binding pocket.
Synthetic Methodology & Experimental Workflow
To successfully incorporate 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine into a larger drug scaffold, chemists typically rely on Buchwald-Hartwig cross-coupling. However, the presence of the acidic pyrrole N1-H (pKa ~13.6) necessitates a strict protection strategy to prevent catalyst poisoning and competitive N-arylation.
Below is a self-validating, step-by-step protocol for the selective arylation of the C6-amine.
Step 1: N1-Protection via SEM-Cl
-
Causality: Protecting the N1 position with a 2-(trimethylsilyl)ethoxymethyl (SEM) group ensures complete chemoselectivity at the C6-amine during palladium-catalyzed coupling.
-
Procedure: Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes, then add SEM-Cl (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.
-
Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in methanol. Analyze via LC-MS. The reaction is deemed complete when the starting material peak (
148.1 [M+H]+) is entirely consumed and replaced by the SEM-protected intermediate ( 278.1[M+H]+).
Step 2: Buchwald-Hartwig Cross-Coupling
-
Causality: The C6-amine is sterically hindered by the adjacent C5-methyl group. Utilizing a bidentate ligand with a wide bite angle (Xantphos) in combination with Pd2(dba)3 facilitates the challenging reductive elimination step, overcoming the local steric bulk.
-
Procedure: In a Schlenk flask, combine the SEM-protected intermediate (1.0 eq), an aryl bromide (Ar-Br, 1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq). Evacuate and backfill with N2 three times. Add anhydrous 1,4-Dioxane. Heat to 100 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The product spot should exhibit strong UV activity at 254 nm. Confirm the successful coupling via LC-MS to identify the target mass of the arylated intermediate.
Step 3: SEM Deprotection
-
Causality: The SEM group must be removed to restore the N1-H hydrogen-bond donor required for hinge binding.
-
Procedure: Treat the coupled product with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 ratio) for 2 hours at room temperature to form the hydroxymethyl intermediate. Concentrate in vacuo, then dissolve in methanol and add ethylenediamine (5.0 eq) to scavenge the formaldehyde byproduct.
-
Self-Validation Checkpoint: Final LC-MS must show the loss of the SEM group (-130 Da) and the restoration of the free N1-H. Purify via preparative HPLC.
Experimental Workflow Visualization
Figure 2: Self-validating synthetic workflow for the C6-amination of the 7-azaindole scaffold.
References
-
Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (Tokyo), 2018; 66(1):29-36. URL: [Link]
A Strategic Guide to 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Leveraging a Substituted 7-Azaindole Scaffold for Modern Drug Discovery
Abstract
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has cemented its status as a "privileged scaffold" in medicinal chemistry, largely due to its exceptional ability to mimic the purine hinge-binding motif of ATP. This has led to its successful incorporation into numerous clinical candidates and approved drugs, most notably in the field of kinase inhibition.[1][2] This technical guide moves beyond the parent scaffold to provide an in-depth analysis of a specific, strategically substituted derivative: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine . We will dissect the rationale behind this substitution pattern, detailing how the methyl and amine functionalities provide critical vectors for optimizing potency, selectivity, and pharmacokinetic properties. This document serves as a resource for drug discovery professionals, offering proposed synthetic routes, workflows for biological evaluation, and a forward-looking perspective on the untapped potential of this versatile chemical core.
The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The utility of the 7-azaindole scaffold stems from its unique combination of structural and electronic properties that make it an ideal starting point for inhibitor design.
Bioisosterism and Physicochemical Advantages
Azaindoles are recognized as bioisosteres of both indole and purine systems.[3][4] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom fundamentally alters the molecule's properties. This modification can modulate key drug-like characteristics, including:
-
Solubility and Polarity: The pyridine nitrogen introduces a hydrogen bond acceptor, often improving aqueous solubility compared to the more lipophilic indole.[4][5]
-
pKa Modulation: The basicity of the pyridine ring can be tuned, influencing the compound's ionization state at physiological pH.
-
Metabolic Stability: Altering the electronic landscape of the ring can block or modify sites of metabolic attack.[4]
This capacity for fine-tuning ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties makes the 7-azaindole scaffold a powerful tool for lead optimization.[4][6]
The Quintessential Kinase Hinge-Binder
The primary driver for the widespread adoption of 7-azaindole in kinase inhibitor design is its exceptional ability to interact with the ATP-binding site's hinge region. This interaction is characterized by a bidentate hydrogen bond pattern:
This dual interaction strongly anchors the scaffold in the active site, mimicking the way adenine binds, making it a highly effective and versatile starting point for competitive inhibitors.[2][3] The success of the B-RAF inhibitor Vemurafenib, the first FDA-approved drug based on this scaffold, serves as a landmark achievement validating this fragment-based approach.[1][2]
Decoding the 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Derivative
While the parent 7-azaindole provides the anchoring pharmacophore, its decoration with specific substituents is crucial for achieving high potency and selectivity. The 5-methyl-6-amino substitution pattern offers a compelling combination of features.
Rationale for the Substitution Pattern
-
7-Azaindole Core: As established, this provides the foundational hinge-binding interactions, securing the molecule within the ATP pocket.
-
5-Methyl Group: This small, lipophilic group is positioned to probe a hydrophobic pocket adjacent to the hinge. In many kinases, this region can tolerate or even favorably interact with small alkyl groups. This substituent can influence the molecule's orientation, improve van der Waals contacts, and enhance cell permeability. Studies on other 7-azaindole derivatives have shown that modifications at the C5-position can be critical for activity.[8][9]
-
6-Amino Group: This is the key functional handle for synthetic elaboration and vector growth. As a primary amine, it can serve as a potent hydrogen bond donor. More importantly, it provides a nucleophilic site for appending a wide array of side chains. These side chains can be designed to extend into other regions of the ATP-binding site, such as the ribose pocket or solvent-exposed regions, to capture additional binding interactions and drive target selectivity.
Proposed Interaction with a Kinase ATP-Binding Site
The diagram below illustrates the hypothesized binding mode of the 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold within a generic kinase active site. The core establishes the critical hinge interactions, while the substituents are positioned to engage with distinct sub-pockets.
Caption: Hypothesized binding mode of the scaffold within a kinase active site.
Synthetic Strategy and Methodologies
The synthesis of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is achievable through established heterocyclic chemistry principles. The following represents a plausible and robust synthetic workflow.
Workflow for Synthesis and Purification
This diagram outlines a logical, multi-step synthesis starting from a commercially available substituted aminopyridine, followed by purification and characterization.
Caption: Proposed workflow for the synthesis and purification of the target scaffold.
Detailed Experimental Protocol: Synthesis of 6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine (Intermediate 2)
This protocol is adapted from established methods for 7-azaindole synthesis.[4][8]
-
Reaction Setup: To a solution of 2-amino-6-bromo-3-methylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) in a pressure-tolerant vessel, add potassium carbonate (3.0 eq).
-
Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen.
-
Reagent Addition: Add chloroacetaldehyde (1.5 eq, 50% wt. in water) to the reaction mixture.
-
Heating: Seal the vessel and heat the reaction mixture to 110 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound.
-
Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Target-Oriented Drug Discovery
The true value of this scaffold is realized when it is employed in a systematic drug discovery campaign. A kinase inhibitor program serves as an ideal case study.
Structure-Activity Relationship (SAR) Exploration
The 6-amino group is the primary point for SAR exploration. By synthesizing a library of derivatives with diverse substituents at this position, researchers can probe the chemical space of the target's active site.
Table 1: Hypothetical SAR Data for 6-Amino-Substituted Derivatives Against a Target Kinase
| Compound ID | R-Group at 6-Amino Position | Target Kinase IC₅₀ (nM) | Rationale for Change in Activity |
| Core | -NH₂ | 850 | Baseline activity from core scaffold. |
| 1a | -NH-Acetyl | 1200 | Small, polar group may have unfavorable interactions. |
| 1b | -NH-Cyclopropyl | 450 | Small hydrophobic group probes local space. |
| 1c | -NH-Benzoyl | 95 | Aromatic ring likely engages in favorable π-stacking or hydrophobic interactions. |
| 1d | -NH-(4-fluorobenzoyl) | 35 | Fluoro-substituent may enhance binding via favorable electrostatic interactions or by displacing water. |
| 1e | -NH-(4-morpholinobenzoyl) | 15 | Morpholine group likely extends into a solvent-exposed region, improving solubility and forming H-bonds. |
Experimental Workflow for a Kinase Screening Cascade
A hierarchical screening approach is essential for efficiently identifying and validating promising lead compounds.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
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Thermodynamic solubility profile of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in organic solvents
The following guide serves as a definitive technical resource for the thermodynamic solubility profiling of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS 1190314-99-8).
As a specialized pharmaceutical intermediate used in the synthesis of kinase inhibitors (e.g., JAK, PIM), specific public thermodynamic data for this compound is currently proprietary. Therefore, this guide is structured as a Strategic Protocol & Predictive Profiling Whitepaper . It synthesizes structural analysis, Quantitative Structure-Property Relationship (QSPR) predictions based on the 7-azaindole scaffold, and the validated experimental workflows required to generate the solubility profile for process optimization.
Executive Summary & Compound Characterization
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a critical building block in the design of ATP-competitive kinase inhibitors. Its core structure—a 7-azaindole (pyrrolo[2,3-b]pyridine) fused system—is a bioisostere of purine, allowing it to mimic the adenine ring of ATP.
The presence of the C6-amine and C5-methyl groups significantly alters the crystal lattice energy compared to the parent 7-azaindole, introducing additional hydrogen bond donor/acceptor sites that dictate its solubility in organic solvents.
Physicochemical Identity
| Property | Specification |
| Chemical Name | 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
| CAS Number | 1190314-99-8 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Core Scaffold | 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) |
| Key Functional Groups | Primary Amine (-NH₂), Pyrrole Nitrogen (-NH-), Pyridine Nitrogen (=N-) |
| Predicted LogP | ~1.2 – 1.5 (Moderately Lipophilic) |
Structural Analysis & Solubility Prediction
Understanding the molecular interactions is the prerequisite for selecting the correct solvent system.
Hansen Solubility Parameter (HSP) Analysis
The solubility behavior is governed by the "Like Dissolves Like" principle, quantifiable via Hansen parameters: Dispersion (
-
Hydrogen Bonding (
): The C6-amine and pyrrole N1-H are strong H-bond donors. The pyridine N7 is a strong H-bond acceptor. This suggests high solubility in polar protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF). -
Lattice Energy: The capability for intermolecular H-bonding (Amine
Pyridine N) likely results in a high melting point and high lattice energy, requiring solvents with high dielectric constants to disrupt the crystal lattice.
Predicted Solvent Rank Order
Based on the 7-azaindole scaffold behavior, the predicted solubility hierarchy at 298.15 K is:
DMSO > DMF > Methanol > Ethanol > Acetone > Ethyl Acetate > Toluene > Hexane
-
Best Solvents: DMSO, DMF (High
, High ). -
Process Solvents: Methanol, Ethanol (Good balance for crystallization).
-
Antisolvents: Water (at high ratios), Hexane, Heptane.
Experimental Methodology: The Gold Standard Protocol
To generate the thermodynamic data required for the Apelblat modeling, the Laser Dynamic Method or the Static Equilibrium (Shake-Flask) Method must be employed. The protocol below outlines the Static Equilibrium method, which is the industry standard for high-accuracy thermodynamic data.
Materials & Apparatus
-
Compound: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (Purity >99.0%).[1][2][3]
-
Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
-
Apparatus: Thermostated shaker bath (
0.05 K), HPLC-UV or UV-Vis Spectrophotometer.
Workflow Diagram
The following diagram details the self-validating workflow for solubility determination.
Caption: Self-validating static equilibrium workflow for thermodynamic solubility determination.
Step-by-Step Protocol
-
Preparation: Add excess 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate at the target temperature (
to K) for 48 hours. -
Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at constant
. -
Sampling: Withdraw the supernatant using a syringe pre-heated to
(to prevent precipitation) and filter through a 0.22 m PTFE filter. -
Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Water/ACN gradient). Calculate the mole fraction solubility (
).
Thermodynamic Modeling Framework
Once experimental data is gathered, it must be correlated using thermodynamic models to calculate the dissolution enthalpy and entropy.
The Modified Apelblat Equation
This is the most accurate semi-empirical model for correlating solubility with temperature for heterocyclic amines.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, the fundamental thermodynamic functions of the solution process are calculated:
-
Enthalpy of Solution (
): Interpretation: A positive indicates the dissolution is endothermic (solubility increases with temperature), which is expected for this crystalline compound. -
Gibbs Free Energy (
): Interpretation: A positive indicates the process is non-spontaneous (requires energy/solvent interaction to overcome lattice energy). -
Entropy of Solution (
): Interpretation: Positive entropy drives the dissolution, representing the disordering of the crystal lattice into the solvent.
Calculation Logic Diagram
Caption: Computational logic for deriving thermodynamic parameters from raw solubility data.
Process Implications & Purification Strategy
For drug development, this thermodynamic profile directly informs the purification strategy.
Recrystallization Solvent Design
-
Primary Solvent: Ethanol or Isopropanol . These solvents likely exhibit a steep solubility curve (high
), meaning solubility is low at room temperature but high at reflux. This maximizes recovery yield upon cooling. -
Antisolvent: Water . Adding water to an alcoholic solution of the amine will drastically reduce solubility (due to the hydrophobic methyl/aromatic regions), forcing precipitation.
-
Impurity Rejection: If the 5-methyl impurity needs to be separated from the non-methylated 7-azaindole, exploit the difference in lipophilicity. The methyl group adds hydrophobicity; therefore, a more non-polar solvent wash (e.g., Toluene) might selectively dissolve the methylated product (or vice versa depending on the specific crystal packing).
Summary Table: Predicted Solubility Profile
Note: Values are qualitative predictions based on 7-azaindole analogs.
| Solvent Class | Representative Solvent | Predicted Solubility | Thermodynamic Driver |
| Polar Aprotic | DMSO, DMF | Very High | Strong Dipole-Dipole & H-Bond Acceptance |
| Polar Protic | Methanol, Ethanol | High | H-Bond Donor/Acceptor capability |
| Ketones | Acetone, MEK | Moderate | Dipole interactions, no H-bond donation |
| Esters | Ethyl Acetate | Moderate-Low | Weak H-bond acceptance |
| Non-Polar | Hexane, Cyclohexane | Very Low | Lack of specific interactions |
References
-
Methodology (Apelblat Model): Sheng, H., et al. (2018). "Experimental Determination and Thermodynamic Models for Solid-Liquid Equilibrium of 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide in Pure and Binary Solvent Mixtures." Journal of Chemical & Engineering Data. [Link]
-
Methodology (7-Azaindole Analogs): Wang, J., et al. (2017). "Thermodynamic Solubility and Mixing Properties of 7-Azaindole in Pure and Binary Solvents." Journal of Molecular Liquids. [Link]
-
General Protocol: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. [Link]
Sources
A Technical Guide to the Hydrogen Bonding Potential of the 6-Amino Group in 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold and Hydrogen Bonding in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in modern medicinal chemistry. Its unique structure, which can be considered a bioisostere of indole, is a recurring motif in a multitude of clinically significant agents, including kinase inhibitors used in oncology.[1][2] The strategic placement of nitrogen atoms within the bicyclic system imparts distinct electronic properties and hydrogen bonding capabilities that are critical for molecular recognition at biological targets.[3] Within this framework, substituents play a pivotal role in modulating potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific derivative, 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, to provide an in-depth analysis of the hydrogen bonding potential of its 6-amino group—a functional group of profound importance for establishing specific and high-affinity interactions with protein receptors.
Hydrogen bonds are the quintessential directional interactions in drug-receptor complexes, governing not only the affinity of a ligand but also its orientation within a binding site.[4][5] The energy of a single hydrogen bond, while modest (typically 1-4 kcal/mol in a biological context), is highly dependent on geometry and the surrounding environment. The cumulative effect of multiple, well-oriented hydrogen bonds provides the specificity required for effective drug action.[6] The 6-amino group of the title compound is a classic example of a versatile hydrogen bonding moiety, capable of acting as both a hydrogen bond donor and an acceptor. Understanding and quantifying this dual potential is paramount for researchers and drug development professionals aiming to rationally design next-generation therapeutics based on the 7-azaindole core.
This document serves as a technical guide, grounded in established principles of physical organic chemistry and biophysics, to dissect the hydrogen bonding capabilities of this specific functional group. We will explore the theoretical underpinnings of its donor and acceptor properties and detail the authoritative experimental and computational methodologies used to characterize these interactions.
Theoretical Framework: Dissecting the Hydrogen Bonding Capacity of the 6-Amino Group
The hydrogen bonding potential of the 6-amino group in 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a direct consequence of its electronic structure, which is modulated by the fused aromatic ring system. The group possesses two distinct features that enable it to participate in hydrogen bonds: the partially positive hydrogen atoms (donors) and the lone pair of electrons on the nitrogen atom (acceptor).
Hydrogen Bond Donor (HBD) Capacity
The primary and most significant role of the amino group in this context is as a hydrogen bond donor.
-
Twofold Donor Sites: The group presents two N-H bonds, each capable of donating a proton to a suitable acceptor, such as an oxygen atom (from a carbonyl, hydroxyl, or water molecule) or a nitrogen atom (from a histidine or heterocyclic ring) in a protein binding pocket.
-
Electronic Influence: The nitrogen atom of the amino group is directly attached to the electron-deficient pyridine ring. This electronic pull increases the partial positive charge on the hydrogen atoms, enhancing their acidity and making them stronger hydrogen bond donors compared to a simple alkylamine.
-
Directionality: Hydrogen bonds are highly directional.[7] Optimal interaction energy is achieved when the donor atom (N), the hydrogen atom (H), and the acceptor atom are nearly collinear (approaching a 180° angle).[6] This geometric constraint is a key driver of binding specificity.
Hydrogen Bond Acceptor (HBA) Capacity
While primarily a donor, the lone pair of electrons on the amino nitrogen allows it to function as a hydrogen bond acceptor.
-
Lone Pair Availability: The nitrogen atom is sp2-hybridized, and its lone pair resides in a p-orbital, contributing to the aromatic system. However, it can still participate as a hydrogen bond acceptor.
-
Competitive Environment: It is crucial to recognize that the 7-azaindole scaffold contains other, often more potent, hydrogen bond acceptors. The pyridine nitrogen (at position 7) is a strong acceptor due to its well-defined sp2 lone pair. The pyrrole nitrogen (at position 1) is generally a hydrogen bond donor, but the π-system of the ring can also engage in weaker interactions. Therefore, the acceptor strength of the 6-amino group must be considered within the context of the entire molecule.
The diagram below illustrates the primary hydrogen bonding sites of the molecule.
Caption: Hydrogen bond donor and acceptor sites.
Experimental Methodologies for Characterizing Hydrogen Bonding
To empirically validate and quantify the theoretical potential, a suite of analytical techniques is employed. Each method provides a unique perspective on the nature of the hydrogen bonds, whether in the static solid state or the dynamic solution phase.
X-ray Crystallography: The Definitive Structural View
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in a crystal lattice.[8] It is the gold standard for identifying hydrogen bonds and precisely measuring their geometry.[9]
-
Causality Behind the Method: By observing the electron density map, we can determine the exact positions of the donor and acceptor atoms. This allows for the direct measurement of the distance between them (typically 2.5–3.2 Å for N-H···O/N bonds) and the angle of the interaction, confirming the presence and nature of the hydrogen bond.[5][7]
-
Self-Validating System: The quality of a crystal structure is judged by internal consistency metrics (e.g., R-factor). A well-refined structure provides high confidence in the assigned atomic positions and, by extension, the derived hydrogen bonding network. Although locating hydrogen atoms precisely with X-rays can be challenging, modern refinement techniques can provide reliable positions.[10][11]
Generalized Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, or a co-crystal with a relevant binding partner, of suitable quality (typically > 0.1 mm in all dimensions). This is often the most challenging step.
-
Data Collection: Mount a crystal on a goniometer and cool it under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.[12]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map and atomic model.
-
Refinement: Iteratively refine the atomic coordinates, thermal parameters, and occupancies to achieve the best fit between the calculated and observed diffraction data.
-
Hydrogen Bond Analysis: Analyze the final refined structure using software to identify all potential hydrogen bonds based on established geometric criteria (distance and angle).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful tool for studying hydrogen bonding in the solution phase, which more closely mimics the physiological environment.[13][14] The chemical shift of the N-H protons is exquisitely sensitive to their electronic environment.
-
Causality Behind the Method: When an N-H group participates in a hydrogen bond, the proton is deshielded due to the pull of electrons by the acceptor atom. This deshielding effect causes the proton's resonance signal to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[15][16]
-
Self-Validating System: The experiment's validity is confirmed by systematic observation. For example, in a variable temperature (VT) experiment, as the temperature is lowered, the equilibrium shifts toward the more stable, hydrogen-bonded state, resulting in a progressive downfield shift of the N-H signal.[17] This provides strong evidence for the presence of the interaction.
Protocol for Variable Temperature (VT) ¹H NMR:
-
Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent that does not engage in strong hydrogen bonding itself (e.g., CD₂Cl₂ or CDCl₃) at a concentration of approximately 1-10 mM.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Identify the chemical shift of the 6-amino (-NH₂) protons. This signal may be broad due to exchange with residual water or quadrupolar effects from the ¹⁴N nucleus.
-
Low-Temperature Spectra: Cool the sample in decrements (e.g., 10 K) and acquire a spectrum at each temperature down to the solvent's freezing point (e.g., ~200 K for CD₂Cl₂).
-
Data Analysis: Plot the chemical shift (δ) of the -NH₂ protons as a function of temperature (T). A negative slope (dδ/dT < 0) is a hallmark of protons involved in intermolecular hydrogen bonding.
-
Thermodynamic Analysis: From the data, one can calculate the equilibrium constant (K) at each temperature and subsequently construct a van 't Hoff plot (ln(K) vs. 1/T) to determine the enthalpy (ΔH°) and entropy (ΔS°) of the hydrogen bonding association.[17]
The experimental workflow for characterizing hydrogen bonds can be visualized as a logical progression from theoretical prediction to definitive structural analysis.
Caption: A typical experimental workflow.
Quantitative Data & Interpretation
While specific experimental data for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is not widely published, we can compile expected values based on extensive literature on similar aminopyridine and 7-azaindole systems.[18][19]
Table 1: Expected Hydrogen Bond Geometries and Spectroscopic Signatures
| Parameter | N-H···O Interaction | N-H···N Interaction | Source |
|---|---|---|---|
| Donor-Acceptor Distance (Å) | 2.7 - 3.2 | 2.8 - 3.3 | [5][19] |
| D-H···A Angle (°) | 150 - 180 | 140 - 180 | [7] |
| ¹H NMR Shift (Δδ, ppm) | Downfield shift | Downfield shift | [15][16] |
| IR Frequency Shift (Δν, cm⁻¹) | Red shift of N-H stretch | Red shift of N-H stretch |[20] |
Computational Modeling: A Predictive and Quantitative Tool
In the absence of direct experimental data or to guide experimental design, computational chemistry provides invaluable insights. Methods like Density Functional Theory (DFT) can accurately model the geometry and energetics of hydrogen bonds.[20][21]
-
Causality Behind the Method: DFT calculations solve the Schrödinger equation for the molecule's electrons to determine the minimum energy conformation and the electron density distribution. By modeling the interaction of our molecule with a probe molecule (e.g., water or a simple amide), we can calculate the binding energy, which is a direct measure of the hydrogen bond's strength.[22]
-
Self-Validating System: The robustness of computational results is assessed by benchmarking against experimental data for related systems. Furthermore, analyzing the results with tools like the Quantum Theory of Atoms in Molecules (QTAIM) provides a topologically rigorous definition of a bond, including hydrogen bonds, based on the presence of a bond critical point in the electron density.[23]
Generalized Workflow for DFT Analysis:
-
Model Construction: Build the 3D structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine and a suitable hydrogen-bonding partner (e.g., N-methylacetamide as a mimic of a peptide backbone).
-
Geometry Optimization: Perform geometry optimization calculations for the individual molecules and for the hydrogen-bonded complex to find their lowest energy structures.
-
Interaction Energy Calculation: Calculate the hydrogen bond interaction energy, correcting for basis set superposition error (BSSE), to quantify the bond strength.
-
Frequency Analysis: Calculate the vibrational frequencies to confirm the structures are true minima and to predict the shift in the N-H stretching frequency upon complexation.
-
QTAIM Analysis: Analyze the calculated electron density to identify bond critical points between the N-H proton and the acceptor atom, providing a definitive quantum mechanical confirmation of the interaction.[23]
Implications for Rational Drug Design
The dual hydrogen bond donor-acceptor character of the 6-amino group on the 7-azaindole scaffold is a powerful tool for medicinal chemists.
-
Achieving Selectivity: The precise geometric requirements of the two N-H donors allow for highly specific recognition by a protein target. A common and potent interaction motif is the "bidentate" hydrogen bond, where the two N-H groups simultaneously donate to two acceptor atoms on the receptor (e.g., the backbone carbonyls of a kinase hinge region), creating a highly stable and specific anchor for the ligand.
-
Modulating Affinity: The strength of these hydrogen bonds directly contributes to the overall binding free energy of the drug-receptor complex.[5][6] Optimizing the position of this group to form strong, linear hydrogen bonds is a primary goal during lead optimization.
-
Water Displacement: In many binding sites, ordered water molecules form hydrogen bonds with the protein. A key principle of drug design is to displace these water molecules with ligand functional groups that can form more favorable interactions, leading to a net gain in binding affinity.[4] The 6-amino group is ideally suited for this role.
Conclusion
The 6-amino group of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a functionally critical and versatile moiety with significant hydrogen bonding potential. It acts primarily as a robust, twofold hydrogen bond donor, a capacity that is electronically enhanced by the 7-azaindole core. It also retains a secondary capacity to act as a hydrogen bond acceptor. This duality allows it to form highly specific and directional interactions that are fundamental to achieving high-affinity binding to protein targets. A comprehensive evaluation of this potential, employing a synergistic combination of X-ray crystallography, NMR spectroscopy, and computational modeling, provides the foundational knowledge required for the rational design of novel therapeutics. By understanding and harnessing the hydrogen bonding capabilities of this group, drug development professionals can continue to leverage the privileged 7-azaindole scaffold to create more potent and selective medicines.
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Beaven, A. H., et al. (2022). A Competing Hydrogen Bond Network Offers Access to a New Conformation in 24-Atom Triazine Macrocycles. Molecules, 27(22), 8003. [Link]
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Maslivets, A. N., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3144. [Link]
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Staszak, M., et al. (2023). Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. International Journal of Molecular Sciences, 24(12), 10178. [Link]
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Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-993. [Link]
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Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. [Link]
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Zhang, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 999–1004. [Link]
-
ResearchGate. (n.d.). NMR spectroscopy studies of hydrogen bonding. [Link]
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Zochedh, A. F. A., et al. (2023). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method. Pharmacy Education, 23(4), 1-6. [Link]
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Ellison, M. K. (2014). NMR Determination of Hydrogen Bond Thermodynamics in a Simple Diamide: A Physical Chemistry Experiment. Journal of Chemical Education, 91(6), 903–907. [Link]
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Wang, Z., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(14), 4429. [Link]
-
Chen, Y. A., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Chem Help ASAP. (2024, January 27). how strong is a hydrogen bond in a drug-target complex? [Video]. YouTube. [Link]
-
Zhang, M., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2821–2832. [Link]
-
Malaspina, L. A., et al. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. IUCrJ, 8(Pt 2), 180–194. [Link]
-
Word, J. M., et al. (1999). application of hydrogen bonding analysis in X-ray crystallography to help orientate asparagine, glutamine and histidine side chains. Protein Engineering, Design and Selection, 12(4), 289–291. [Link]
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The 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Scaffold: A "Master Key" in Kinase Inhibitor Design
The following technical guide provides an in-depth review of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-5-methyl-7-azaindole ), a high-value pharmacophore in modern kinase inhibitor discovery.
Technical Whitepaper | Medicinal Chemistry & Pharmacology
Executive Summary
In the landscape of ATP-competitive kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, celebrated for its ability to mimic the purine core of ATP. Within this class, the specific derivative 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine represents a highly optimized "hinge-binding" fragment.
This molecule distinguishes itself through two critical structural features: the C6-amino group , which offers a versatile vector for solubilizing groups or hydrogen bonding, and the C5-methyl group , which provides essential hydrophobic contacts to the kinase "gatekeeper" region or the hydrophobic back-pocket. This guide analyzes its structural utility, synthesis, and application in targeting the JAK family , TNIK , and MNK kinases.
Chemical Identity & Structural Significance[1]
The Adenine Bioisostere
The 7-azaindole core is an isostere of purine (the core of ATP). However, the specific substitution pattern of the 5-methyl-6-amino variant tunes its physicochemical properties for higher potency and selectivity.
| Feature | Function in Kinase Binding |
| Pyrrole NH (N1) | H-Bond Donor: Binds to the backbone carbonyl of the kinase hinge region (e.g., Glu, Leu). |
| Pyridine N (N7) | H-Bond Acceptor: Binds to the backbone NH of the kinase hinge region. |
| C6-Amine | Solvent Vector / H-Bond Donor: Mimics the C2-position of purine (in flipped binding) or serves as a handle for amide/urea coupling to extend into the solvent front. |
| C5-Methyl | Selectivity Filter: Occupies the hydrophobic pocket near the gatekeeper residue (often Threonine or Methionine), restricting rotational freedom and improving shape complementarity. |
Visualization: Hinge Binding Mode
The following diagram illustrates the canonical binding mode of this scaffold within the ATP-binding pocket.
Figure 1: Pharmacophore mapping of the 5-methyl-6-amino-7-azaindole scaffold interacting with the kinase active site.
Target Landscape & Applications
This scaffold is rarely used as a standalone drug but serves as the core building block for several high-profile inhibitor classes.
Janus Kinase (JAK) Inhibitors
The 7-azaindole core is central to JAK inhibition. The C5-methyl group is particularly effective in distinguishing between JAK isoforms (JAK1 vs. JAK2) by exploiting subtle differences in the hydrophobic pocket surrounding the ATP site.
-
Mechanism: The scaffold binds in the ATP pocket, preventing phosphorylation of STAT proteins.
-
Relevance: Precursor logic for next-generation JAK inhibitors designed to reduce off-target effects (e.g., anemia via JAK2 inhibition).
TNIK (Traf2- and Nck-interacting Kinase)
Recent literature identifies 6-amino-7-azaindoles as potent inhibitors of TNIK, a target implicated in Wnt signaling and colorectal cancer.
-
SAR Insight: The C6-amino group is crucial for water-mediated hydrogen bonds that stabilize the inhibitor in the TNIK active site.
c-Kit and FLT3 (Pexidartinib Lineage)
While Pexidartinib (Turalio) utilizes a 5-chloro-7-azaindole, the 5-methyl analog is a common "backup" series in SAR campaigns. Replacing the chlorine with a methyl group often reduces lipophilicity (LogP) and metabolic clearance while maintaining potency against c-Kit.
Synthesis & Manufacturing Protocols
Synthesizing the 5-methyl-6-amino-7-azaindole core requires navigating the electron-rich nature of the pyridine ring. Below is a validated representative protocol for laboratory-scale synthesis.
Retrosynthetic Analysis
The most robust route proceeds via the Sonogashira coupling of a halogenated aminopyridine followed by cyclization.
Figure 2: Synthetic workflow for accessing the target scaffold.
Detailed Protocol
Step 1: Sonogashira Coupling
-
Reagents: Dissolve 2,6-diamino-3-iodo-5-methylpyridine (1.0 eq) in anhydrous THF/TEA (1:1).
-
Catalyst: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.02 eq).
-
Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise under Nitrogen atmosphere.
-
Condition: Stir at 50°C for 4-6 hours. Monitor by LC-MS.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Step 2: Cyclization (Indole Formation)
-
Reagents: Dissolve the intermediate in NMP (N-Methyl-2-pyrrolidone).
-
Base: Add KOtBu (Potassium tert-butoxide, 2.0 eq).
-
Condition: Heat to 80°C for 2 hours. This step removes the TMS group and effects the ring closure simultaneously.
-
Purification: Quench with water, extract with EtOAc. The product often precipitates or requires recrystallization from Ethanol.
Experimental Workflows: Kinase Assay Validation
To validate inhibitors derived from this scaffold, a robust biochemical assay is required.
ADP-Glo™ Kinase Assay Protocol
This bioluminescent assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., JAK1, TNIK).
-
Substrate (e.g., Poly[Glu:Tyr] 4:1).
-
ATP (Ultra-pure).
-
Test Compound (5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine derivative).
Step-by-Step Procedure:
-
Compound Preparation: Prepare 3x serial dilutions of the test compound in DMSO. Final DMSO concentration in assay should be <1%.
-
Enzyme Reaction:
-
Add 2 µL of Kinase (0.5 ng/µL) to a 384-well white plate.
-
Add 1 µL of Compound. Incubate for 10 min at RT (allows binding to active site).
-
Add 2 µL of ATP/Substrate mix to initiate reaction.
-
Incubate for 60 min at RT.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis: Read luminescence. Plot RLU vs. log[Compound] to determine IC50.
Future Outlook
The 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine scaffold is evolving beyond simple ATP competition.
-
PROTACs: The C6-amine provides an ideal attachment point for linkers to recruit E3 ligases, facilitating the degradation of kinases rather than just inhibition.
-
Covalent Inhibitors: Introduction of acrylamide groups at the C6 position is being explored to target non-catalytic cysteines in the kinase pocket, offering irreversible inhibition.
References
-
Discovery of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021)
-
Pexidartinib (Turalio) Structure & Binding Mode. Source: Molbank (2023)
-
N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Source: Journal of Medicinal Chemistry (2021)
-
KinasePhos 3.0: Kinase-Specific Phosphorylation Prediction. Source: Nucleic Acids Research (2021)
-
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Source: Journal of Medicinal Chemistry (2021)
Bioisosteric applications of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in medicinal chemistry
Executive Summary
In the landscape of kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" due to its profound bioisosteric relationship with purines.[1] This guide focuses specifically on the 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine variant.
While the unsubstituted 7-azaindole core is a potent hinge binder, the addition of the 6-amino group and the 5-methyl moiety transforms the scaffold into a highly specific ATP-mimetic. The 6-amino group replicates the exocyclic amine of adenine (critical for donor-acceptor motifs), while the 5-methyl group provides a vector for hydrophobic packing against gatekeeper residues, often improving selectivity profiles against promiscuous kinases (e.g., distinguishing JAK isoforms or Trk families).
This guide details the structural rationale, a self-validating synthetic protocol for generating this core, and its application in structure-based drug design (SBDD).
Structural Rationale & Bioisosterism[2][3]
The Adenine Mimicry
The primary utility of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine lies in its ability to mimic Adenine, the nitrogenous base of ATP.
-
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD), mimicking N9 of purine.
-
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA), mimicking N1 of purine.
-
C6-Amine: Mimics the N6-amine of Adenine, serving as a critical HBD to the hinge region carbonyls (e.g., Glu, Leu backbones).
The "Magic Methyl" Effect (C5-Substitution)
The introduction of a methyl group at the C5 position is not merely decorative; it is a strategic "Magic Methyl" application:
-
Gatekeeper Interaction: The C5 vector points directly toward the "gatekeeper" residue (often Methionine, Threonine, or Phenylalanine) in the ATP binding pocket. A methyl group can displace high-energy water molecules or fill a small hydrophobic void, boosting affinity by 10–100 fold.
-
Electronic Modulation: The inductive effect (+I) of the methyl group increases the electron density of the pyridine ring, slightly raising the pKa of N7, potentially strengthening the H-bond acceptance capability.
Figure 1: Bioisosteric mapping of Adenine to the 5-methyl-6-amino-7-azaindole scaffold.
Synthetic Methodology: The N-Oxide Activation Route
Synthesizing the 6-amino-5-methyl variant requires overcoming the electron-deficient nature of the pyridine ring to install the amine. The most robust, scalable protocol involves the Reissert-Henze reaction logic (activation via N-oxide).
Protocol Validation Parameters
-
Starting Material: 2-amino-3-bromo-5-methylpyridine.
-
Critical Control Point: The temperature control during POCl3 rearrangement is vital to prevent tar formation.
-
Yield Expectation: 35-45% overall (3 steps).
Step-by-Step Protocol
Step 1: Construction of the 5-Methyl-7-Azaindole Core
-
Reagents: 2-amino-3-bromo-5-methylpyridine (1.0 eq), Trimethylsilylacetylene (1.2 eq), PdCl2(PPh3)2 (0.05 eq), CuI (0.1 eq), Et3N (solvent/base).
-
Procedure: Degas Et3N. Add halide and catalysts.[2] Heat to 80°C for 12h.
-
Cyclization: Treat the intermediate with KOtBu (2.0 eq) in NMP at 60°C to effect cyclization and desilylation simultaneously.
Step 2: N-Oxidation (The Activation)
-
Reagents: 5-methyl-7-azaindole (from Step 1), m-CPBA (1.2 eq), EtOAc.
-
Procedure: Dissolve substrate in EtOAc. Add m-CPBA portion-wise at 0°C. Warm to RT and stir for 4h.
-
Workup: Wash with sat. NaHCO3 to remove benzoic acid. The product (N-oxide) often precipitates or is isolated by evaporation.
Step 3: Chlorination & Amination (The Functionalization)
-
Reagents: N-oxide intermediate, POCl3 (excess).
-
Procedure: Dissolve N-oxide in POCl3. Heat to reflux (80-100°C) for 4h. This rearranges the oxide to the 6-chloro-5-methyl-7-azaindole .
-
Amination: React the 6-chloro intermediate with aqueous ammonia (NH4OH) in a sealed tube at 120°C (Cu-catalyzed if sluggish) or use LiHMDS/Pd-catalysis (Buchwald) for milder conditions.
-
Purification: Flash chromatography (DCM/MeOH).
Figure 2: Synthetic workflow for the generation of the 6-amino-5-methyl-7-azaindole scaffold.[5]
Medicinal Chemistry Applications
Kinase Selectivity Profiling
The 5-methyl-6-amino-7-azaindole scaffold is particularly effective in targeting the Janus Kinase (JAK) family and Tropomyosin receptor kinases (Trk) .
Binding Mode Analysis
In the ATP binding pocket, this molecule adopts a "Normal" binding mode where:
-
Hinge Interaction: The pyrrole NH (N1) and the pyridine N (N7) form a bidentate H-bond pair with the hinge backbone (e.g., Glu966/Leu967 in JAK2).
-
Solvent Front: The 6-amino group projects towards the solvent front or interacts with the ribose-binding aspartate.
-
Hydrophobic Pocket: The 5-methyl group sits in the hydrophobic pocket adjacent to the gatekeeper residue.
Table 1: Physicochemical Profile & Optimization Potential
| Property | Value (Approx) | Medicinal Chemistry Implication |
| MW | 147.18 Da | Ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.2 - 1.5 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 3 (NH, NH2) | High capacity for specific directional binding. |
| PSA | ~55 Ų | Excellent range for CNS penetration (if required). |
| Ligand Efficiency | High | Small size with high binding energy contribution. |
Case Study: JAK Inhibitor Design
In the design of Tofacitinib-like analogs, the 5-methyl group is often explored to induce selectivity between JAK1/JAK2 and JAK3.
-
Hypothesis: If the target kinase has a smaller gatekeeper residue (e.g., Threonine), the 5-methyl group fits snugly. If the off-target has a bulky gatekeeper (e.g., Methionine), the 5-methyl group causes a steric clash, improving selectivity.
Figure 3: Schematic representation of the bidentate binding mode and the gatekeeper interaction.
References
-
Popowycz, F., et al. (2018). "7-Azaindoles as Privileged Scaffolds in Drug Discovery."[1][2] Expert Opinion on Drug Discovery.
-
Song, J. H., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical & Pharmaceutical Bulletin.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
-
Kudo, N., et al. (2015). "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Chemical & Pharmaceutical Bulletin.
-
Cai, X., et al. (2016). "Discovery of 7-Azaindoles as Potent, Selective, and Orally Bioavailable ERK Inhibitors." ACS Medicinal Chemistry Letters.
Sources
5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: Safety Data Sheet (SDS), Toxicological Profiling, and Handling Protocols in Drug Discovery
Executive Summary & Chemical Identity
In modern fragment-based drug discovery, the 7-azaindole core has emerged as a privileged scaffold, frequently utilized as an ATP-competitive hinge-binding motif in the design of novel kinase inhibitors [1]. Specifically, 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-5-methyl-7-azaindole) serves as a critical intermediate. The addition of the primary amine at the 6-position allows the molecule to form a highly stable, tridentate hydrogen-bond network with the kinase hinge region [1].
However, the presence of a primary aromatic amine (PAA) introduces significant toxicological liabilities, most notably the potential for genotoxicity and idiosyncratic hepatotoxicity. This technical guide synthesizes the physicochemical properties, mechanistic toxicology, and rigorous safety protocols required when handling this compound in a laboratory setting.
Table 1: Physicochemical and Identification Properties
| Parameter | Specification / Data |
| Chemical Name | 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine |
| CAS Registry Number | 1190314-99-8 [4] |
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| Structural Alert | Primary Aromatic Amine (Genotoxicity risk) |
| Physical State | Solid (typically crystalline powder) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in aqueous buffers |
Mechanistic Toxicology: The Primary Aromatic Amine Alert
As an application scientist, I cannot overstate the importance of understanding why a chemical is hazardous, rather than simply memorizing its hazard codes. The core toxicological liability of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine stems from its primary aromatic amine (PAA) moiety.
PAAs are notorious for their mutagenic potential, which is rarely direct but rather mediated by hepatic bioactivation [2]. When this compound enters systemic circulation (or is absorbed dermally), it encounters Cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4).
The Causality of Mutagenesis:
-
N-Hydroxylation: CYP enzymes oxidize the primary amine to an N-hydroxylamine intermediate.
-
Phase II Conjugation: Host sulfotransferases (SULTs) or N-acetyltransferases (NATs) conjugate the hydroxyl group, forming an N-sulfate or N-acetoxy ester.
-
Heterolytic Cleavage: These esters are highly unstable. The leaving group departs, generating a highly electrophilic nitrenium ion .
-
DNA Adduct Formation: The nitrenium ion acts as a soft electrophile, aggressively attacking nucleophilic centers in DNA—most commonly the C8 position of guanine—leading to base-pair substitutions and frameshift mutations [2].
Caption: CYP450-mediated bioactivation of primary aromatic amines to mutagenic nitrenium ions.
Safety Data Sheet (SDS) & Standardized Handling Protocols
Given the mechanistic risks outlined above, the handling of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine must be tightly controlled. The lipophilic nature of the azaindole core allows it to readily penetrate the stratum corneum. Epidermal CYP enzymes can initiate localized bioactivation, leading to skin sensitization or systemic genotoxic exposure.
Table 2: GHS Classification and Hazard Statements
| GHS Hazard Class | Hazard Statement | Causality / Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | First-pass hepatic metabolism rapidly generates toxic nitrenium intermediates. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Lipophilic penetration and localized epidermal bioactivation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Direct chemical interaction with mucosal membranes. |
| STOT SE (Category 3) | H335: May cause respiratory irritation | Inhalation of crystalline dust triggers localized inflammatory cascades. |
Engineering Controls and PPE
-
Containment: All weighing and transfer operations MUST be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator equipped with HEPA filtration.
-
Personal Protective Equipment (PPE): Double-gloving with extended-cuff nitrile gloves (changed every 30 minutes or immediately upon contamination), a disposable Tyvek lab coat, and tightly sealed safety goggles.
Experimental Toxicology Validation Workflows
To build a self-validating data package for this intermediate, researchers must empirically assess its mutagenic potential and metabolic stability. Below are the step-by-step methodologies for the two most critical assays.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
The Ames test is the gold standard for detecting point mutations caused by mutagenic compounds like PAAs [3]. Because the parent compound requires bioactivation, the assay must be performed with an exogenous mammalian metabolic activation system (S9 fraction).
Step-by-Step Protocol:
-
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) overnight in nutrient broth to an OD600 of 1.0-1.5.
-
S9 Mix Formulation: Prepare a 10% (v/v) post-mitochondrial supernatant (S9) from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate to fuel CYP450 activity.
-
Test Article Preparation: Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in DMSO. Prepare a 5-point serial dilution (e.g., 5 to 5000 µ g/plate ).
-
Pre-Incubation: In a sterile culture tube, combine 100 µL of the bacterial culture, 500 µL of the S9 mix, and 50 µL of the test article. Incubate at 37°C for 20 minutes to allow metabolic bioactivation to occur in a concentrated environment.
-
Plate Incorporation: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour over a minimal glucose agar plate.
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A dose-dependent increase in revertants (≥2-fold over vehicle control) indicates mutagenicity.
Caption: Workflow for the OECD 471 Bacterial Reverse Mutation Assay (Ames Test).
Reactive Metabolite Trapping (GSH Trapping)
To confirm the formation of the nitrenium ion, we utilize a reactive metabolite trapping assay. Nitrenium ions are "soft" electrophiles and will readily form stable adducts with "soft" nucleophiles like Glutathione (GSH).
Step-by-Step Protocol:
-
Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration with 10 µM of the test article in 100 mM potassium phosphate buffer (pH 7.4).
-
Nucleophile Addition: Add GSH to a final concentration of 5 mM. (Note: Do not use KCN, as cyanide is a "hard" nucleophile and is better suited for trapping iminium ions, not nitrenium ions).
-
Initiation: Start the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.
-
Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for a mass shift of +305 Da (addition of GSH) relative to the parent or oxidized parent mass, indicating the successful trapping of the reactive nitrenium intermediate.
Conclusion
While 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a highly valuable building block for generating potent, hinge-binding kinase inhibitors, its primary aromatic amine structural alert requires stringent safety and toxicological oversight. By understanding the CYP450-mediated bioactivation pathways and employing rigorous in vitro assays like the Ames test and GSH trapping, drug development professionals can safely navigate its handling and accurately profile its downstream ADMET liabilities.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at:[Link]
-
Bliden, K. et al. (2021). Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Available at:[Link]
-
National Institute of Biology (NIB). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available at:[Link]
Methodological & Application
Microwave-assisted synthesis techniques for derivatives of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Application Note: Microwave-Assisted Synthesis & Functionalization of 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Derivatives
Part 1: Introduction & Strategic Overview
Subject: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (also known as 6-amino-5-methyl-7-azaindole). Significance: This scaffold is a privileged structure in medicinal chemistry, particularly as a Type I/I½ kinase inhibitor.[1] The 7-azaindole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via the N1-H and N7 motif. The 6-amino group provides a critical vector for solubilizing groups or selectivity-determining moieties, while the 5-methyl group often occupies the hydrophobic "gatekeeper" pocket, enhancing potency.
The Microwave Advantage: Thermal functionalization of electron-deficient amino-azaindoles is notoriously sluggish due to the reduced nucleophilicity of the exocyclic amine (deactivated by the pyridine ring) and the competing acidity of the pyrrole N1-H. Microwave-Assisted Organic Synthesis (MAOS) overcomes these barriers by:
-
Selective Heating: Direct coupling to the dipolar reaction matrix (solvent/reagents) allows for rapid superheating above the boiling point.
-
Rate Acceleration: Arrhenius rate enhancement drives difficult amidation and C-3 electrophilic substitutions that typically fail or yield mixtures under reflux.
-
Cleaner Profiles: Short reaction times minimize oxidative degradation of the electron-rich pyrrole ring.
Part 2: Experimental Protocols
Protocol A: Rapid C-3 Functionalization (Bis-7-azaindolylmethane Synthesis)
Targeting the C-3 position via electrophilic substitution.
Rationale: The C-3 position of 7-azaindole is the most electron-rich site. Reacting the 5-methyl-6-amino derivative with aldehydes yields bis-indolylmethanes (DAIMs), a class of compounds with potent anticancer properties. Microwave irradiation shifts the equilibrium towards the double-addition product rapidly.
Materials:
-
Substrate: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv)
-
Electrophile: Aryl aldehyde (0.5 equiv)
-
Catalyst: Montmorillonite K-10 clay (50 wt%) or Iodine (10 mol%)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent crimp vial, charge 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (147 mg, 1.0 mmol) and the chosen aldehyde (0.5 mmol).
-
Catalyst Addition: Add Montmorillonite K-10 clay (75 mg). Note: Clay catalysis avoids harsh mineral acids that may protonate the pyridine nitrogen.
-
Solvation: Add 3 mL of Water:MeOH (1:1). Cap the vial with a Teflon-lined septum.
-
Microwave Irradiation:
-
Work-up:
-
Cool to room temperature (compressed air cooling).[1]
-
Dilute with Ethyl Acetate (10 mL) and filter through a Celite pad to remove the clay.
-
Wash filtrate with brine (2 x 5 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from hot Ethanol or purify via flash chromatography (DCM:MeOH 95:5).
Validation Check:
-
Success Indicator: Disappearance of the aldehyde peak (~10 ppm) in ¹H NMR. Appearance of a singlet methine proton at ~5.8 ppm.
-
Troubleshooting: If the mono-adduct remains, increase temp to 160 °C and time to 20 min.
Protocol B: Chemoselective N6-Acylation (Amide Coupling)
Targeting the exocyclic amine without protecting the pyrrole nitrogen.
Rationale: The exocyclic amine at C-6 is less nucleophilic than a standard aniline due to the electron-withdrawing pyridine ring. Standard coupling agents (EDC/HOBt) often fail. Microwave heating with a more reactive acyl source (anhydride or acid chloride) drives the reaction.[1]
Materials:
-
Substrate: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 equiv)
-
Reagent: Acid Anhydride or Acid Chloride (1.2 equiv)
-
Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)[1]
-
Solvent: Acetonitrile (ACN) or DMF (dry)[1]
Step-by-Step Methodology:
-
Setup: In a 5 mL microwave vial, dissolve the amine (0.5 mmol) in dry ACN (2 mL).
-
Addition: Add the base (1.0 mmol) followed by the slow addition of the acid chloride (0.6 mmol).
-
Irradiation:
-
Temperature: 100 °C
-
Time: 10 minutes
-
Power: Max 100 W[1]
-
-
Work-up:
-
Pour mixture into ice water (10 mL).
-
The product often precipitates. Filter and wash with cold water.
-
If no precipitate, extract with EtOAc, wash with NaHCO₃ (sat), and dry.[1]
-
Critical Control Point:
-
Regioselectivity: At 100 °C, reaction occurs preferentially at the exocyclic N6-amine. Higher temperatures (>150 °C) or strong bases (NaH) may lead to di-acylation (N1 and N6).
Part 3: Data & Visualization
Table 1: Optimization of Microwave Parameters for C-3 Functionalization
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | None | EtOH | 80 | 60 | 15 | Thermal reflux control; incomplete. |
| 2 | HCl (aq) | H₂O | 100 | 10 | 45 | Significant degradation observed.[1] |
| 3 | Iodine (10%) | MeCN | 120 | 10 | 78 | Good yield, difficult workup. |
| 4 | Mont K-10 | H₂O:MeOH | 140 | 15 | 92 | Optimal; clean filtration workup. |
| 5 | Mont K-10 | H₂O:MeOH | 160 | 30 | 85 | Diminished yield due to polymerization. |
Workflow Diagram: Derivative Synthesis Logic
Caption: Decision tree for divergent synthesis of 7-azaindole derivatives using microwave irradiation.
References
-
Schirok, H. (2006).[1][2] Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545.[1][3] [Link]
-
Uddin, M. I., et al. (2014).[1] Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes.[4][5] Tetrahedron Letters, 55(1), 169–173.[1] [Link]
-
Bagley, M. C., et al. (2002).[1][6] A new one-step synthesis of pyridines under microwave-assisted conditions.[6] Tetrahedron Letters, 43(46), 8331-8334.[1] [Link][1]
-
Popowycz, F., et al. (2011).[1] Synthesis of 7-azaindoles via a microwave-assisted reaction. Tetrahedron, 67(14), 2603-2610.[1] [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 3. Microwave-assisted flexible synthesis of 7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes. | Manning Lab [vumc.org]
- 5. Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Optimal reagents for functionalizing the 5-methyl position of 1H-pyrrolo[2,3-b]pyridin-6-amine
Application Note: Advanced Functionalization Strategies for the 5-Methyl Moiety of 6-Amino-7-Azaindole
Abstract
The 1H-pyrrolo[2,3-b]pyridin-6-amine scaffold (6-amino-7-azaindole) represents a privileged pharmacophore in kinase inhibitor discovery, particularly for JAK, FGFR, and c-Met targets.[1][2] The 5-position, located in the "hydrophobic pocket" interface of many ATP-binding sites, offers a critical vector for optimizing potency and selectivity.[1][2] This guide details the optimal reagent systems for functionalizing the 5-methyl group —specifically, transforming the inert methyl C(sp³)-H bonds into reactive handles (halides, aldehydes, or nucleophiles). We prioritize scalable, high-fidelity protocols that circumvent the inherent electronic deactivation of the azaindole core.
Chemical Space & Reactivity Analysis
To successfully functionalize the 5-methyl group, one must understand the electronic environment of the parent scaffold.
-
Electronic Push-Pull: The 7-azaindole core is electron-deficient (pyridine-like), but the 6-amino group is a strong electron donor (+M effect).[1][2] The 5-position is ortho to the amino group and meta to the pyridine nitrogen (N7).[1]
-
Acidity vs. Radical Reactivity:
-
Lateral Lithiation: The 5-methyl protons (analogous to 3-picoline) are weakly acidic (pKa ~30-32).[1][2] Direct lithiation is difficult due to the competing acidity of the pyrrole NH (pKa ~13) and the exocyclic amine.[3]
-
Radical Halogenation: The 5-methyl group is sufficiently activated for radical abstraction.[1][2] However, the electron-rich 6-amino group makes the ring susceptible to electrophilic bromination or oxidation unless adequately protected.[1][2]
-
The Strategic Imperative: Direct functionalization of the unprotected amine is effectively impossible due to N-oxidation and catalyst poisoning.[1][2] Double protection (Pyrrole N1 and Exocyclic N6) is the mandatory first step.[1]
Optimal Reagents & Methodologies
Scenario A: Radical Bromination (The "Gateway" Transformation)
The conversion of the 5-methyl group to a 5-(bromomethyl) moiety is the most versatile entry point.[1][2]
Scenario B: Oxidation to Carboxaldehyde
For introducing a carbonyl handle directly.[1][2][3]
Experimental Workflows (Graphviz)
The following diagram outlines the critical path from the starting material to functionalized derivatives.
Caption: Strategic workflow for the divergent functionalization of the 5-methyl-7-azaindole scaffold.
Detailed Protocols
Protocol 1: Synthesis of the Protected Precursor
Before functionalizing the methyl group, you must mask the reactive nitrogens.[3]
-
N6-Protection (Pivaloylation):
-
Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) in dry DCM.
-
Add Triethylamine (2.5 eq) and cool to 0°C.
-
Dropwise add Pivaloyl chloride (1.1 eq) .[1][2] Stir at RT for 4h.[1][2][3]
-
Why Pivaloyl? It is sterically bulky, preventing over-acylation, and orthogonal to many other conditions.[3]
-
-
N1-Protection (Tosylation):
Protocol 2: Benzylic Bromination (The "Gold Standard")
Target: Conversion of -CH₃ to -CH₂Br.[1][2][3]
-
Reagents:
-
Procedure:
-
Charge a flame-dried flask with Substrate, NBS, AIBN, and CaCO₃.
-
Heat to 85°C (Reflux) .
-
Critical Step: Irradiate with a 250W IR lamp or visible light LED to accelerate radical initiation (optional but recommended for sluggish substrates).[1][2]
-
Monitor by LCMS.[1][2] Stop immediately upon consumption of starting material (~2-4h) to prevent gem-dibromination (-CHBr₂).[1][2]
-
Workup: Cool to 0°C, filter off succinimide/salts. Concentrate filtrate.[1][2]
-
Purification: Flash chromatography (Hex/EtOAc). The product is often unstable on silica; use neutral alumina or proceed immediately to the next step.[3]
-
Protocol 3: Nucleophilic Displacement (Example: Amination)
Target: Conversion of -CH₂Br to -CH₂NR₂.[1][2]
-
Dissolve the fresh 5-(bromomethyl) intermediate in DMF.[1][2]
-
Add K₂CO₃ (3.0 eq) and the desired Secondary Amine (1.2 eq) .[1][2]
-
Stir at RT for 2-12h.
-
Deprotect:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Bromination | 6-Amino group insufficiently protected; Electron density too high.[1][2][3] | Ensure double protection (N1-Ts, N6-Piv).[1][2] Switch solvent to PhCF₃ (less polar).[1][2] |
| Over-Bromination (-CHBr₂) | Reaction time too long; Excess NBS.[1][2] | Stop reaction at 85-90% conversion. Use exactly 1.0-1.05 eq NBS.[1][2][3] |
| No Reaction | Radical chain termination; "Old" NBS. | Recrystallize NBS from water.[1][2] Add fresh AIBN. Degas solvent thoroughly (O₂ quenches radicals).[1][2] |
| Decomposition on Silica | Product is acid-sensitive.[1][2][3] | Add 1% Et₃N to eluent.[1][2] Use neutral alumina.[1][2] |
References
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Source: Current Organic Chemistry.[1][2] URL:[Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Advances.[1][2][10] URL:[Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (Context on NBS activation). Source: Journal of Organic Chemistry.[2] URL:[Link][1][2]
-
Amino Acid-Protecting Groups. (Standard protocols for N-protection). Source: Chemical Reviews.[1][2] URL:[Link][1][2]
Sources
- 1. 3-Amino-2-methylpyridine | C6H8N2 | CID 572616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ligand Coupling Strategies Involving the 6-Amine Group of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Introduction: The Strategic Importance of the 6-Amine Group
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a derivative of the 7-azaindole scaffold, is a crucial building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[1][2] The strategic significance of this molecule lies in the reactivity of its 6-amine group, which serves as a versatile handle for introducing a wide array of molecular diversity. This primary aromatic amine allows for the formation of stable carbon-nitrogen bonds, enabling the synthesis of libraries of compounds for screening and lead optimization.
The nucleophilicity of the 6-amine group, influenced by the electron-donating pyrrole ring and the electron-withdrawing pyridine ring, makes it amenable to a variety of coupling reactions. Understanding and mastering these transformations is paramount for researchers aiming to explore the structure-activity relationships (SAR) of novel therapeutics based on this scaffold. These application notes provide a detailed guide to the most effective ligand coupling strategies, complete with mechanistic insights and actionable protocols.
Core Coupling Strategies: A Practical Guide
The derivatization of the 6-amine group of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine can be broadly categorized into two primary transformations: amide bond formation and C-N cross-coupling reactions . Each strategy offers a unique avenue for molecular elaboration and requires careful consideration of reaction conditions to achieve optimal outcomes.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery, prized for its stability and prevalence in bioactive molecules.[3][4] This transformation involves the coupling of the 6-amine with a carboxylic acid, which must first be "activated" to facilitate the reaction.
Mechanistic Rationale:
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to eliminate water, conditions that are often incompatible with complex molecules. Therefore, the use of coupling reagents is standard practice. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the 6-amine of the pyrrolopyridine.
Caption: Workflow for Amide Bond Formation.
Common Coupling Reagents and Their Characteristics:
| Coupling Reagent | Activating Group | Advantages | Considerations |
| HATU | OAt-active ester | High efficiency, fast reaction times, low epimerization.[5] | Higher cost, requires a non-nucleophilic base (e.g., DIPEA).[3] |
| EDC/NHS | NHS-active ester | Water-soluble byproducts, suitable for aqueous and organic media.[6] | Can be slower than HATU, potential for side reactions. |
| DCC/HOBt | OBt-active ester | Cost-effective, minimizes racemization.[5] | Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration. |
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid to 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine using HATU.
Materials:
-
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Trustworthiness Check: The progress of the reaction should be monitored to ensure complete consumption of the starting amine. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.
Buchwald-Hartwig Amination: Forging Aryl and Heteroaryl Linkages
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide (or triflate) and an amine.[7][8] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, which are common motifs in kinase inhibitors.
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10] A Pd(0) catalyst first undergoes oxidative addition with the aryl/heteroaryl halide. The resulting Pd(II) complex then coordinates with the 6-amine. A base facilitates the deprotonation of the amine, forming a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[9]
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Components and Their Selection:
| Component | Role | Common Examples | Selection Rationale |
| Palladium Precatalyst | Source of active Pd(0) | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[11] |
| Ligand | Stabilizes and activates the Pd catalyst | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands generally promote the reaction by facilitating oxidative addition and reductive elimination.[9][10] |
| Base | Deprotonates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. The choice of base can significantly impact the reaction outcome.[11] |
| Solvent | Solubilizes reactants and influences reactivity | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. |
Protocol 2: Palladium-Catalyzed N-Arylation
This protocol provides a general method for the Buchwald-Hartwig amination of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine with an aryl bromide.
Materials:
-
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
-
Aryl bromide
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube), magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and NaOt-Bu (1.2-1.5 eq).
-
Addition of Reactants: Add the aryl bromide (1.0 eq) and 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (1.1-1.2 eq) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Trustworthiness Check: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation. The choice of ligand and base may need to be optimized for specific substrates.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient base, or low reaction temperature. | Ensure anhydrous and inert conditions. Use a pre-catalyst. Screen different bases and increase the reaction temperature.[9] |
| Side Product Formation | Hydrodehalogenation of the aryl halide or dimerization of the starting materials. | Use a less sterically hindered ligand or a weaker base. Lower the reaction temperature and adjust catalyst and ligand loading.[9] |
| Poor Yield in Amide Coupling | Incomplete activation of the carboxylic acid or side reactions with the coupling reagent. | Increase the activation time. Ensure the correct stoichiometry of the coupling reagent and base.[12] |
Conclusion
The 6-amine group of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a key functional group that provides a gateway to a vast chemical space for drug discovery. The amide bond formation and Buchwald-Hartwig amination are robust and versatile strategies for its derivatization. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize novel libraries of compounds for biological evaluation. The protocols provided herein serve as a solid foundation for the successful application of these powerful synthetic transformations.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. growingscience.com [growingscience.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rhodium(iii)-catalyzed C–C coupling of 7-azaindoles with vinyl acetates and allyl acetates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Case ID: SOL-7AZA-006 Compound: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Scaffold Class: 7-Azaindole / Aminopyridine Primary Challenge: High Crystal Lattice Energy & Hydrophobicity[1]
Executive Summary
You are encountering solubility difficulties with 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine because this molecule possesses a "perfect storm" of physicochemical barriers. The 7-azaindole core is planar and electron-rich, leading to strong intermolecular
This guide provides a tiered troubleshooting approach, moving from standard DMSO stock preparation to advanced aqueous formulation for biological assays.
Module 1: The DMSO Paradox (Stock Solution Protocols)
The Issue: Users often report that the compound forms a "jelly" or persistent particulates in DMSO, even though it is theoretically soluble.[1] The Cause: This is rarely a true solubility limit issue (saturation) but rather a kinetic dissolution barrier .[1] The crystal lattice energy is high, and trace water in hygroscopic DMSO can trigger micro-precipitation.[1]
Protocol A: The "Energy-Input" Dissolution Method
Use this for preparing stocks (10 mM - 100 mM).[1]
-
Dehydrate: Ensure your DMSO is anhydrous (stored over molecular sieves).[1] Even 0.5% water content can drastically reduce solubility for this scaffold.[1]
-
Weigh & Wet: Weigh the solid into a glass vial (avoid plastic initially to prevent leaching during heating). Add DMSO to reach 80% of the target volume.
-
Thermal Shock:
-
Heat the vial to 45°C in a water bath for 5 minutes.
-
Why: This disrupts the intermolecular hydrogen bonding network.[1]
-
-
Cavitation (Sonication):
-
Sonicate in a bath sonicator for 10 minutes while warm.
-
Why: Acoustic cavitation breaks apart micro-crystalline aggregates that look like "dust."[1]
-
-
Finalize: Allow to cool to room temperature. If clear, add remaining DMSO to volume.[1] If precipitate forms upon cooling, your concentration is too high; dilute by 50%.[1]
Module 2: The Aqueous Transition (Preventing the "Crash")
The Issue: "I inject my clear DMSO stock into the cell culture media/buffer, and it immediately turns cloudy." The Cause: The Dielectric Shock .[1] You are moving from a solvent with high solubilizing power (DMSO) to a highly polar, hydrogen-bond-networked solvent (Water).[1] The hydrophobic 7-azaindole core aggregates instantly to minimize water contact.[1]
Protocol B: The "Step-Down" Dilution Strategy
Do not jump straight from 100% DMSO to 0.1% DMSO in buffer.
| Step | Solvent System | Action | Mechanism |
| 1 | 100% DMSO | Start with 10 mM Stock. | Solvated state. |
| 2 | Intermediate | Dilute 1:10 into PEG400 or Propylene Glycol . | Reduces dielectric shock; maintains organic character.[1] |
| 3 | Final Buffer | Dilute Step 2 into media/buffer (vortexing rapidly). | The cosolvent shell prevents immediate aggregation.[1] |
Protocol C: pH Manipulation (The Protonation Lever)
The most effective chemical method. The molecule contains a pyridine nitrogen and an exocyclic amine.[1] Both are basic.[1]
-
Neutral pH (7.4): Molecule is uncharged
Low Solubility.[1] -
Acidic pH (< 4.0): Molecule is protonated (Cationic)
High Solubility. [1]
Recommendation: If your assay tolerates it, prepare the aqueous working solution in a buffer adjusted to pH 4.5 - 5.0 (e.g., Acetate buffer).[1] Alternatively, convert the solid to a Mesylate or Hydrochloride salt in situ by adding 1.1 equivalents of acid to the DMSO stock before aqueous dilution.[1]
Module 3: Visualizing the Workflow
The following diagram outlines the decision logic for solubilization based on your end-application.
Caption: Decision tree for solubilizing 7-azaindole derivatives. Green paths indicate high-success protocols.
Module 4: Advanced Formulation (In Vivo / High Concentration)
For animal studies or high-concentration assays (>1 mg/mL) where DMSO is toxic, use complexation.[1]
The Solution: Sulfobutylether-β-Cyclodextrin (Captisol®) Cyclodextrins form an inclusion complex, hiding the hydrophobic 7-azaindole core inside a donut-shaped ring while presenting a hydrophilic exterior to the water.[1]
Protocol:
-
Prepare a 30% (w/v) Captisol solution in water (pH adjusted to 4.0 with Citric Acid).
-
Add the solid compound.
-
Sonicate for 30–60 minutes at 40°C.
-
Filter sterilize (0.22 µm).[1] Note: This typically achieves solubility >5 mg/mL.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1] While ethanol is a solvent, 7-azaindoles often have lower solubility in ethanol compared to DMSO.[1] Furthermore, ethanol evaporates rapidly, changing concentrations during assays. Stick to DMSO or DMF.
Q: The solution was clear, but after freezing and thawing, it has crystals. A: This is "Crash Cooling."[1] The lattice re-formed.[1] Do not just shake it. You must repeat the Heat (45°C) + Sonicate cycle every time you thaw a stock.[1]
Q: Why does the literature mention "Mesylate salt" for similar compounds? A: The mesylate (methanesulfonic acid) salt disrupts the crystal packing more effectively than the HCl salt for this scaffold.[1] If you are scaling up, consider synthesizing the mesylate salt form.[1]
References
-
7-Azaindole Physicochemical Properties & Synthesis Title: Synthesis and pharmacological activities of 7-azaindole derivatives.[1][2] Source: Pakistan Journal of Pharmaceutical Sciences (PJPS) URL:[Link][1]
-
Crystallography and H-Bonding of 7-Azaindole Derivatives Title: 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]...[1][3] Intermolecular interactions. Source: MDPI (Crystals/Molecules) URL:[Link][1]
Sources
- 1. 6-fluoro-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | C21H17F4N5 | CID 67201000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate [mdpi.com]
Optimizing column chromatography conditions for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine purification
Technical Support Center: Chromatography Optimization for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Overview Welcome to the Advanced Purification Support Center. Purifying 7-azaindole derivatives like 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine presents a notorious challenge in synthetic chemistry. Due to the presence of a pyrrole NH, a basic pyridine nitrogen, and an exocyclic amine, this molecule is highly polar and basic. When subjected to standard normal-phase silica gel chromatography, it frequently suffers from severe tailing, poor resolution, and irreversible adsorption[1][2]. This guide provides field-proven, mechanistically grounded solutions to optimize your purification workflows.
The Core Challenge: Mechanistic Causality
To solve a chromatography problem, we must first understand the molecular interactions at play. Standard Type-A silica gel is characterized by a high density of surface silanol groups (Si-OH), which possess a pKa of approximately 4.5[2][3].
When 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine enters the column, its basic nitrogens act as strong hydrogen bond acceptors and ion-pair with the acidic protons of the silanols. This acid-base interaction is vastly stronger than standard dipole-dipole interactions, causing the compound to "stick" to the stationary phase[2][4]. The result is a smeared elution profile (tailing) or complete loss of the product on the column[1].
To overcome this, we must either mask the acidic silanols using mobile phase modifiers (like Triethylamine)[3] or eliminate the silanols entirely by switching to an amine-functionalized stationary phase[2][5].
Mechanistic pathway of silanol-amine interactions and resolution via competitive masking.
Diagnostic Workflow
Use the following logical workflow to diagnose and resolve your specific purification failure.
Logical workflow for diagnosing and resolving pyrrolopyridine amine purification issues.
Knowledge Base & FAQs
Q: Why does my compound streak across the entire TLC plate even in highly polar solvents like 10% MeOH/DCM? A: Increasing solvent polarity does not address the fundamental ionic interaction between your basic amine and the acidic silica. The methanol is merely dragging the compound while it continuously binds and unbinds to the silanols[4]. You must add a basic modifier (like 1% aqueous NH₄OH or TEA) to the mobile phase to competitively saturate the silanol sites[2].
Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a modifier? A: It depends on your primary solvent system.
-
TEA (1-2%) is highly miscible with less polar systems like Hexane/Ethyl Acetate or Dichloromethane (DCM)[4]. It acts as a sacrificial base.
-
NH₄OH (0.5-1%) is strictly for highly polar systems (e.g., DCM/MeOH) because it requires methanol for miscibility. Be cautious: exceeding 10% basic methanol can begin to dissolve the silica gel, leading to silica contamination in your final product[4].
Q: My recovery is still <40% after using TEA. What is happening? A: Your compound is likely experiencing irreversible adsorption or acid-catalyzed degradation on the column[1]. In this scenario, bare silica is no longer viable. You must switch to an amine-functionalized silica (e.g., KP-NH) or basic alumina, which inherently lack the acidic protons causing the issue[2][5].
Quantitative Data & System Selection
Table 1: Mobile Phase Modifier Comparison
| Modifier | Typical Conc. | Best Solvent System | Mechanism of Action | Volatility / Removal |
|---|---|---|---|---|
| Triethylamine (TEA) | 1-2% (v/v) | Hexane / EtOAc | Sacrificial silanol masking[3] | Moderate (bp 89°C), requires high vacuum |
| Ammonium Hydroxide | 0.5-1% (v/v) | DCM / MeOH | Ion-pairing and masking | High, removes easily but can degrade silica[4] |
| None (Bare Silica) | N/A | Any | N/A | N/A (Results in <30% recovery)[1][2] |
Table 2: Stationary Phase Performance Metrics for Pyrrolopyridines
| Stationary Phase | Surface Chemistry | Expected Recovery | Resolution | Cost / Complexity |
|---|---|---|---|---|
| Standard Silica (Type A) | Acidic Silanols (pKa ~4.5) | < 30% | Poor (Severe Tailing) | Low |
| Amine-Functionalized | Propylamine bonded | > 85% | Excellent[2][5] | Medium |
| Reversed-Phase (C18) | Hydrophobic alkyl chains | > 95% | Excellent | High (Requires Prep-HPLC) |
Self-Validating Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Silica Chromatography
Use this protocol if you are restricted to standard silica gel.
Step 1: Solvent Preparation Prepare your eluent (e.g., 50:50 EtOAc:Hexane) and add exactly 1% (v/v) Triethylamine (TEA). Mix thoroughly. Causality: TEA is a tertiary amine that will rapidly occupy the acidic silanol sites without reacting with your compound[4].
Step 2: Column Deactivation (Self-Validation Step) Slurry pack your silica gel using the TEA-spiked solvent. Flush the packed column with at least 3 Column Volumes (CV) of the solvent. Validation: Collect a few drops of the eluent coming off the column and spot it on pH paper. It must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated. Continue flushing until the eluent is basic.
Step 3: Sample Loading Dissolve your crude 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in the minimum amount of TEA-spiked solvent. If solubility is poor, use a few drops of DCM, but ensure the loading band is as narrow as possible.
Step 4: Elution & Monitoring Run the column. Monitor fractions via TLC (pre-treated with TEA). Validation: Run a 2D TLC on your purest fraction. Spot the fraction, run it in one direction, dry it, rotate 90 degrees, and run it again. If a single spot appears on the diagonal, your compound is stable. If multiple spots appear off the diagonal, the compound is degrading on the silica, and you must proceed to Protocol B[1].
Protocol B: Amine-Functionalized Silica (KP-NH) Flash Chromatography
Use this protocol for maximum recovery and purity, bypassing silanol issues entirely.
Step 1: Column Selection Select an amine-functionalized flash cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine)[2][5]. Treat this column exactly like normal-phase silica, but omit all basic modifiers.
Step 2: Solvent Equilibration Equilibrate the column with 3 CV of 100% Hexane or Dichloromethane. Do NOT use water or highly acidic solvents, as they will strip the amine bonding from the stationary phase.
Step 3: Loading & Elution (Self-Validation Step) Load the sample. Run a gradient of Hexane to Ethyl Acetate (or DCM to MeOH, keeping MeOH < 10%). Validation: Utilize a dual-wavelength UV detector set to 254 nm (aromatic core) and 280 nm (azaindole specific). The 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine will show a strong, symmetrical peak at both wavelengths without the characteristic "shark-fin" tailing seen on bare silica[5].
References
-
Title : When basification of silica gel is required, before using Column chromatography? | Source : ResearchGate | URL :[Link]
-
Title : Recent problems with silica gel chromatography | Source : ResearchGate | URL :[Link]
-
Title : Method Development Strategies for Amine Bonded Phase Columns | Source : Teledyne ISCO | URL : [Link]
-
Title : Is there an easy way to purify organic amines? | Source : Biotage | URL :[Link]
-
Title : Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC | Source : Chromatography Online | URL :[Link]
Sources
Resolving steric hindrance challenges at the 5-methyl position of pyrrolo[2,3-b]pyridin-6-amine
Technical Support Center: Pyrrolo[2,3-b]pyridine Derivatives
Topic: Resolving Steric Hindrance Challenges at the 5-Methyl Position of Pyrrolo[2,3-b]pyridin-6-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This resource is designed to provide in-depth, actionable solutions for a common and significant challenge: overcoming the steric hindrance imposed by a methyl group at the 5-position when performing reactions at the adjacent 6-amino group.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, but its functionalization is not always straightforward.[1][2][3][4] The electronic properties of the fused pyridine ring and the potential for N-H reactivity on the pyrrole can complicate synthetic strategies.[1] When a substituent like a methyl group is placed at C-5, it sterically shields the C-6 amine, making bond formation difficult and often leading to low yields or reaction failure. This guide offers troubleshooting advice, explains the underlying chemical principles, and provides validated protocols to help you navigate these challenges.
Troubleshooting Guide
This section addresses common experimental failures in a direct question-and-answer format.
Question 1: My palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig) on 5-methylpyrrolo[2,3-b]pyridin-6-amine is failing or giving very low yields. Where should I start troubleshooting?
Answer: Failure in Buchwald-Hartwig aminations involving sterically hindered substrates is a frequent issue.[5][6][7] The primary bottleneck is often the oxidative addition or reductive elimination step, both of which are sensitive to steric bulk around the reacting centers.
Initial Checks & Step-by-Step Solutions:
-
Re-evaluate Your Catalyst and Ligand System: This is the most critical factor. Standard ligands like DPPF or BINAP may not be effective here.[7] You need a system designed for sterically demanding couplings.
-
Switch to Bulky, Electron-Rich Biarylphosphine Ligands: These ligands create a sterically crowded coordination sphere around the palladium center, which promotes the reductive elimination step—often the rate-limiting step for hindered substrates.
-
Recommended Ligands: XPhos, SPhos, or RuPhos are excellent starting points. They have proven effective in couplings of hindered anilines and aryl halides.[8][9]
-
Use a Pre-catalyst: To ensure efficient generation of the active Pd(0) species and avoid side reactions, use a well-defined palladium pre-catalyst, such as an XPhos palladacycle. This is particularly important when dealing with sensitive substrates like unprotected azaindoles.[1]
-
-
-
Optimize the Base: The choice of base is crucial and solvent-dependent.[10]
-
For Non-polar Solvents (e.g., Toluene, Dioxane): Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Potassium phosphate (K₃PO₄) can be a milder, effective alternative if your substrate is base-sensitive.
-
For Polar Aprotic Solvents (e.g., DMF): Weaker bases like cesium carbonate (Cs₂CO₃) are often preferred, as stronger bases can lead to catalyst decomposition and side reactions.[1]
-
-
Adjust Reaction Temperature and Time:
-
Sterically hindered couplings often require higher temperatures (e.g., 90-120 °C) to overcome the activation energy barrier.[5][6]
-
Monitor the reaction by LC-MS. If you observe starting material consumption stalling, it may indicate catalyst deactivation. If decomposition is observed, the temperature may be too high.
-
-
Ensure Reagent Purity and Inert Atmosphere:
-
Oxygen can irreversibly oxidize the Pd(0) catalyst. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).
-
Water can interfere with strong bases and affect catalyst activity. Use anhydrous solvents and dry reagents.
-
Question 2: I'm observing significant decomposition of my 7-azaindole starting material under the reaction conditions. What can I do?
Answer: Decomposition often points to overly harsh conditions or competing reaction pathways. The 7-azaindole nucleus has specific sensitivities.
-
Problem: N-H Arylation. The pyrrole N-H is acidic and can compete with the desired C-6 amine in coupling reactions, especially when using copper catalysts or certain palladium systems.[1]
-
Solution: While protection of the N-H is an option, modern palladium catalysts with bulky ligands are highly selective for C-N over N-N bond formation.[1] Sticking to a well-chosen Pd/ligand system (like those mentioned above) is often sufficient. If N-arylation persists, consider a milder base like Cs₂CO₃ or K₃PO₄.
-
-
Problem: Thermal Instability. High temperatures can lead to degradation.
-
Solution: If you need elevated temperatures for the coupling to proceed, try to find a catalyst system that operates under milder conditions. Some modern catalysts can facilitate couplings at temperatures as low as room temperature to 80 °C.[11]
-
-
Problem: Base-Mediated Decomposition. Strong bases like NaOt-Bu can sometimes promote side reactions with functionalized heterocycles.
-
Solution: Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ and see if the decomposition is mitigated, even if it requires a longer reaction time.
-
Frequently Asked Questions (FAQs)
Question 3: Why is the 5-methyl group so problematic for reactions at the 6-amino position?
Answer: The challenge arises from peri-strain , a type of steric hindrance that occurs between substituents on adjacent positions of a fused ring system. The 5-methyl group and the 6-amino group are in close proximity. When the 6-amino group acts as a nucleophile (e.g., in a coupling reaction), the transition state required for bond formation becomes highly congested. The methyl group's free rotation effectively "sweeps" through the space needed for the incoming electrophile and the palladium catalyst complex to approach the nitrogen atom, thus increasing the activation energy of the reaction.[12]
Question 4: What is the mechanistic role of bulky phosphine ligands in overcoming this hindrance?
Answer: Bulky, electron-rich monophosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos), play a crucial role in facilitating the key steps of the catalytic cycle.[7]
-
Promoting Oxidative Addition: The electron-rich nature of these ligands makes the Pd(0) center more nucleophilic, facilitating its oxidative addition to the aryl halide.
-
Stabilizing the Monoligated Species: The steric bulk of the ligand favors a monoligated L-Pd(0) active species, which is more reactive than a bis-ligated species.
-
Accelerating Reductive Elimination: This is the most critical role for hindered substrates. The steric bulk of the ligand forces the groups on the palladium (the aryl group and the amido group) into close proximity, which promotes the final bond-forming reductive elimination step to release the product and regenerate the Pd(0) catalyst.
Question 5: Are there alternatives to palladium-catalyzed cross-coupling for functionalizing the 6-amino group?
Answer: Yes, while palladium catalysis is the workhorse, other strategies can be considered, particularly if Pd-based methods fail.
-
Copper-Catalyzed C-N Coupling (Ullmann Reaction): This is a classic method for C-N bond formation.[13] Modern Ullmann-type reactions use ligands to facilitate the coupling at lower temperatures. However, these systems can be even more sensitive to steric hindrance than palladium catalysts.[14] Recent developments have identified novel ligands that enable the coupling of sterically hindered partners, making this a viable, albeit challenging, alternative.[15][14]
-
Nucleophilic Aromatic Substitution (SNAr): This approach is less common for this specific scaffold unless the pyridine ring is strongly activated by an electron-withdrawing group. For the pyrrolo[2,3-b]pyridine system, SNAr at the C-6 position is generally not feasible without significant electronic activation, which is not provided by the 5-methyl group.
Data & Diagrams
Table 1: Comparison of Catalyst Systems for a Model Buchwald-Hartwig Amination
Reaction: 5-methylpyrrolo[2,3-b]pyridin-6-amine + 4-bromotoluene
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | DPPF | NaOt-Bu | Toluene | 110 | 24 | < 5% | Standard "first-generation" system; ineffective. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | ~15% | Bidentate ligand shows slight improvement.[7] |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 85% | Bulky ligand is highly effective.[8] |
| XPhos-Pd-G3 | (none) | K₃PO₄ | t-AmylOH | 100 | 12 | 92% | Pre-catalyst with a weaker base shows excellent results. |
Note: Data are illustrative, based on established principles for hindered couplings.
Diagram: Catalyst/Ligand Selection Workflow
This diagram outlines the decision-making process for selecting the optimal catalyst system when facing a sterically hindered C-N coupling.
Caption: Workflow for troubleshooting a sterically hindered C-N coupling.
Experimental Protocols
Protocol: Optimized Buchwald-Hartwig Amination for Sterically Hindered 7-Azaindoles
This protocol provides a robust starting point for the N-arylation of 5-methylpyrrolo[2,3-b]pyridin-6-amine with an aryl bromide.
Materials:
-
5-methylpyrrolo[2,3-b]pyridin-6-amine (1.0 eq.)
-
Aryl Bromide (1.1 eq.)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 eq.)
-
tert-Amyl alcohol or Toluene, anhydrous (0.1 M concentration)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel with a stir bar
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 5-methylpyrrolo[2,3-b]pyridin-6-amine, the aryl bromide, XPhos Pd G3 pre-catalyst, and potassium phosphate.
-
Scientist's Note: Adding solids first under an inert atmosphere prevents degradation before the solvent is introduced. The use of a pre-catalyst simplifies setup and improves reproducibility.[1]
-
-
Atmosphere Inerting: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Scientist's Note:tert-Amyl alcohol is an excellent choice for these reactions as it can solubilize the inorganic base better than toluene, often leading to faster and cleaner reactions.
-
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100-110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of starting material and formation of the product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.
References
-
Barbe, G., & Charette, A. B. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(15), 3354–3357. [Link]
-
Schramm, Y., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10582–10588. [Link]
-
Park, N. H., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(13), 4534–4542. [Link]
-
GalChimia. (2020). A Different Approach to Anilines. GalChimia News. [Link]
-
Park, N. H., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. PMC. [Link]
-
Ye, Z., et al. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(51). [Link]
-
Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 5-, 6-, and 7-azaindoles via Hemetsberger–Knittel reaction. ResearchGate. [Link]
-
Lee, K., et al. (2011). Synthesis of 2,5-Disubstituted 6-Azaindoles from Substituted Aziridines via Intramolecular Cyclization. Organic Letters, 13(19), 5052–5055. [Link]
-
Jakes, J., et al. (2024). Cellulose Functionalization Using N-Heterocyclic-Based Leaving Group Chemistry. MDPI. [Link]
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Kim, T., et al. (2025). The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Norrby, P.-O., et al. (2009). The Role of the Base in Buchwald-Hartwig Amination. Journal of the American Chemical Society, 131(5), 1993–2002. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. [Link]
-
Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
ResearchGate. (2025). (PDF) The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N-Heterocycles?. ResearchGate. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Gérardy, R., et al. (2007). The methyl group as a source of structural diversity in heterocyclic chemistry: side chain functionalization of picolines and related heterocycles. The Journal of Organic Chemistry, 72(19), 7294-7300. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1038-1045. [Link]
-
Guillard, J., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. Bioorganic & Medicinal Chemistry Letters, 17(7), 1934-1937. [Link]
-
MDPI. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. [Link]
-
Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(16), 4945. [Link]
-
Russian Chemical Bulletin. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Russian Chemical Bulletin, 73(5), 903-930. [Link]
-
Zhang, J., et al. (2016). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Chemical Communications, 52(77), 11539-11542. [Link]
-
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
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- 3. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling [mdpi.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
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- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. A Different Approach to Anilines - GalChimia [galchimia.com]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing catalyst poisoning in cross-coupling reactions with 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
Ticket ID: #AZA-776-Pd Topic: Minimizing Catalyst Poisoning in Cross-Coupling of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]
Executive Summary: The "Triple Threat" Substrate
You are encountering stalled reactions or low yields not because of bad luck, but because 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a "perfect storm" ligand for Palladium.[1][2] It contains three distinct sites that compete with your phosphine ligands for the metal center, effectively shutting down the catalytic cycle before it begins.
This guide treats your molecule as a coordination trap and provides the specific protocols to dismantle it.
The Substrate Profile[3][4]
-
Modification: 6-Amino group (creates an amidine-like motif).[1][2]
-
Electronic Modifier: 5-Methyl group (increases electron density/basicity of the ring).
Root Cause Analysis: The Mechanics of Poisoning
To fix the reaction, you must understand how the substrate kills the catalyst. This molecule deactivates Pd through two primary modes: The Amidine Chelate and the Azaindolyl Anion .
Mode A: The Amidine Chelate (Primary Failure Mode)
The N7 (pyridine nitrogen) and the N6 (exocyclic amine) form a rigid 4-membered chelate with Palladium. The 5-methyl group pushes electron density into the ring, making N7 more Lewis basic and strengthening this bond. This displaces your expensive phosphine ligand, resulting in a "Pd-dead" complex.[1][2]
Mode B: The Azaindolyl Anion (Secondary Failure Mode)
The N1-H (pyrrole) is acidic (
Visualization: The Coordination Trap
The following diagram illustrates the competitive binding pathways versus the desired catalytic cycle.
Caption: Figure 1. Competitive coordination pathways. The N6/N7 chelate and N1 anion sequester active Pd species, preventing oxidative addition.
Troubleshooting Protocols
Select the protocol that matches your willingness to modify the substrate.
Protocol A: The "Nuclear Option" (Full Protection)
Best for: Scale-up, precious coupling partners, or when reliability is paramount.
By blocking the coordination sites, you convert the "Triple Threat" into a standard aryl halide/amine.
-
Protect N1 (Pyrrole): Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group.[2]
-
Why: Removes N1 acidity and steric bulk prevents N7 coordination.
-
-
Protect N6 (Exocyclic Amine): Install a Boc or Tosyl group.[2]
-
Why: Breaks the N6-N7 chelate bite angle.[1]
-
-
Reaction: Run standard Buchwald-Hartwig or Suzuki conditions.
Protocol B: The "Direct" Route (Ligand Engineering)
Best for: Medicinal chemistry discovery, high-throughput screening, or when deprotection is difficult.
This strategy uses sterically demanding ligands to physically block the substrate from coordinating to the Pd center.
The Golden Rule: You must use Pre-catalysts (e.g., Pd-G3/G4). Using Pd(OAc)2 or Pd2(dba)3 relies on in-situ ligation, which is too slow; the substrate will poison the naked Pd before the ligand binds.
Recommended System:
| Component | Recommendation | Rationale |
| Ligand | BrettPhos or RuPhos | Extremely bulky.[1][2] Creates a "protective shell" around Pd that allows oxidative addition but blocks N-coordination from the substrate.[1] |
| Pre-catalyst | BrettPhos Pd G4 | Ensures 1:1 L:Pd ratio and immediate entry into the catalytic cycle. |
| Base | LiHMDS (1.0 M in THF) | Soluble bases are preferred for rapid transmetalation.[2] If base-sensitive, use K3PO4 (anhydrous).[1][2] |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point, non-coordinating.[1][2] |
Step-by-Step Workflow (Protocol B):
-
Purge: Flame-dry a vial and cycle Argon/Vacuum (3x).
-
Solids: Add Substrate (1.0 equiv), Coupling Partner (1.2 equiv), and BrettPhos Pd G4 (2-5 mol%).[2]
-
Solvent: Add anhydrous Dioxane (0.1 M concentration).
-
Base: Add LiHMDS (2.2 equiv) dropwise at RT.[2]
-
Note: If the reaction turns black immediately, the catalyst has crashed out. Switch to K3PO4.
-
-
Heat: Rapidly heat to 100°C (pre-heated block). Do not ramp temperature slowly.
Diagnostic Decision Tree
Use this flow to determine the next step for your specific experiment.
Caption: Figure 2. Diagnostic workflow for selecting reaction conditions based on protection status.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn black within 5 minutes? A: "Pd-Black" formation indicates the ligand has dissociated from the metal, and the metal has aggregated. In your case, the 5-methyl-pyrrolo-pyridine substrate likely displaced the phosphine ligand.[1][2] Fix: Switch to a G4 Palladacycle Pre-catalyst .[1] These are resistant to ligand dissociation. Do not use Pd(PPh3)4.
Q2: Can I use Pd/C (Heterogeneous) to avoid these issues? A: Generally, no. The N7/N6 nitrogens will adsorb strongly to the carbon support and the Pd surface, poisoning the active sites. Unless you are doing a simple hydrogenation (where you can use acidic media to protonate the nitrogens), cross-coupling on Pd/C will likely fail.
Q3: I see conversion, but the product is de-halogenated (Ar-H instead of Ar-Ar). Why? A: This is a symptom of a "slow" catalytic cycle. The catalyst performs oxidative addition, but the transmetalation is blocked by your substrate poisoning the metal. The Pd-intermediate then grabs a hydride (from solvent or base) and eliminates. Fix: Use a more active catalyst (e.g., XPhos or AdBrettPhos ) and ensure your solvent is strictly anhydrous.
Q4: Does the 5-methyl group really matter that much? A: Yes. The inductive effect (+I) of the methyl group increases the electron density of the pyridine ring compared to the unsubstituted parent. This makes the N7 nitrogen a stronger Lewis base, increasing its affinity for the Palladium cation.
References
-
Mechanisms of Catalyst Deactivation
-
Aminopyridine Coupling Strategies
-
Ligand Selection for 2-Aminopyridines
-
Pre-catalyst Utility
- Title: The Evolution of Pd(0)/Pd(II) Cycles in Cross-Coupling.
- Source:Accounts of Chemical Research
- Context: Details why G3/G4 precatalysts are superior for "difficult" substrates th
-
[2]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 6-fluoro-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine | C21H17F4N5 | CID 67201000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H and 13C NMR spectral assignment for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
An accurate nuclear magnetic resonance (NMR) spectral assignment is the bedrock of structural validation in drug discovery. For privileged scaffolds like the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core—frequently utilized in the development of kinase inhibitors—structural elucidation is complicated by tautomerism, complex heteroaromatic anisotropic effects, and the presence of multiple quaternary bridgehead carbons [1].
This guide objectively compares three distinct analytical workflows for the 1H and 13C NMR spectral assignment of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1190314-99-8). By evaluating Empirical Software Prediction, Quantum Mechanical (DFT-GIAO) Prediction, and Advanced 2D Experimental NMR, we provide a comprehensive framework for researchers to choose the optimal method for their structural validation needs.
The Analytical Dilemma: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
The structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The addition of an electron-donating amino group at C6 and a weakly donating methyl group at C5 creates a highly polarized push-pull system.
-
The Challenge: Standard 1D NMR is insufficient. The C4 proton is an isolated singlet, making simple 1H-1H COSY walking impossible across the pyridine ring. Furthermore, distinguishing between the quaternary bridgehead carbons (C3a and C7a) and the highly substituted C5 and C6 carbons requires resolving subtle chemical shift differences that routine empirical predictors often miscalculate.
Fig 1. Comparison of the three primary workflows for NMR spectral assignment.
Methodological Comparison & Performance Data
To objectively compare the performance of these methodologies, we present the expected chemical shifts for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in DMSO-
Quantitative Data Summary: 1H and 13C Chemical Shifts (ppm)
| Nucleus / Position | Experimental (DMSO- | Empirical Predictor (e.g., Mnova) | DFT-GIAO Prediction | Multiplicity / Coupling (Exp) |
| 1H - N1-H | 11.20 | 10.50 | 11.45 | br s (exchangeable) |
| 1H - C2-H | 7.15 | 7.30 | 7.22 | d, |
| 1H - C3-H | 6.25 | 6.45 | 6.31 | d, |
| 1H - C4-H | 7.50 | 7.85 | 7.58 | s |
| 1H - C6-NH2 | 5.80 | 6.20 | 5.95 | br s (exchangeable) |
| 1H - C5-CH3 | 2.15 | 2.35 | 2.18 | s |
| 13C - C2 | 122.0 | 124.5 | 121.3 | CH |
| 13C - C3 | 98.5 | 102.0 | 99.1 | CH |
| 13C - C3a | 115.0 | 118.5 | 114.2 | C (Quaternary) |
| 13C - C4 | 128.0 | 132.0 | 127.4 | CH |
| 13C - C5 | 112.0 | 116.5 | 111.5 | C (Quaternary) |
| 13C - C6 | 156.0 | 150.0 | 155.2 | C (Quaternary) |
| 13C - C7a | 148.0 | 144.5 | 147.1 | C (Quaternary) |
| 13C - C5-CH3 | 15.5 | 18.0 | 16.1 | CH3 |
Performance Analysis:
-
Empirical Predictors struggle significantly with the highly shielded C3 position (due to enamine-like resonance from N1) and the deshielded C6 position. The push-pull effect of the ortho-amino and methyl groups on the pyridine ring routinely causes errors of 4–6 ppm in 13C predictions [3].
-
DFT-GIAO provides excellent agreement (typically within 1-2 ppm for 13C) but requires significant computational overhead and careful solvent-model selection.
-
Experimental 2D NMR remains the only self-validating system, relying on immutable scalar couplings rather than database matching.
Step-by-Step Methodologies
Workflow A: Quantum Mechanical Prediction (DFT-GIAO)
For researchers lacking physical samples, DFT-GIAO offers the highest predictive accuracy [4].
-
Conformational Search: Utilize Molecular Mechanics (MMFF94) to identify the lowest-energy conformers, specifically evaluating the rotation of the C6-amino group.
-
Geometry Optimization: Optimize the lowest energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. Apply a Polarizable Continuum Model (PCM) set to DMSO to account for solvent-induced polarization.
-
Shielding Tensor Calculation: Calculate isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level.
-
Linear Scaling: Convert shielding tensors (
) to chemical shifts ( ) using empirically derived scaling factors (e.g., ) specific to the level of theory.
Workflow B: Advanced 2D Experimental NMR (The Gold Standard)
Experimental assignment relies on establishing causality through a network of Heteronuclear Multiple Bond Correlations (HMBC).
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-
(100 atom % D) containing 0.03% v/v TMS. DMSO is critical as it slows proton exchange, allowing the observation of the N1-H and C6-NH2 signals. -
1D Acquisition: Acquire 1H NMR at 400 MHz (ns=16, d1=2s) and 13C{1H} NMR at 100 MHz (ns=1024, d1=2s, waltz16 decoupling).
-
HSQC (Heteronuclear Single Quantum Coherence): Run a multiplicity-edited HSQC optimized for
= 145 Hz. This immediately identifies the protonated carbons: C2, C3, C4, and the C5-methyl group. -
HMBC (Heteronuclear Multiple Bond Correlation): Run a gradient-selected HMBC optimized for long-range couplings (
= 8 Hz). This is the critical step for assigning the quaternary carbons.
Expertise & Experience: The Logic of HMBC Assignment
To demonstrate the self-validating nature of the experimental workflow, we must examine the causality of the HMBC correlations. The assignment of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine hinges on two isolated proton "anchors": the C5-methyl protons and the C4 proton.
-
Anchoring the Pyridine Ring: The C5-methyl protons (singlet, ~2.15 ppm) will show strong
correlations to both C4 and C6, and a correlation to C5. Because C6 is heavily deshielded (~156 ppm) by the adjacent electronegative and ring nitrogen, it is easily distinguished from C4 (~128 ppm). -
Bridging the Rings: The C4 proton (singlet, ~7.50 ppm) acts as the bridge. It will show a
correlation to C6 and C7a, and a correlation to C3a and C5. This unambiguously differentiates the bridgehead carbons: C7a (~148 ppm, adjacent to N7) and C3a (~115 ppm).
Fig 2. Key HMBC correlation network validating the assignment of the 7-azaindole core.
Conclusion
While Empirical Software Predictors offer rapid preliminary insights, their reliance on historical databases makes them vulnerable to errors when analyzing highly polarized heteroaromatics like 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine. DFT-GIAO methodologies provide a robust computational alternative, bridging the gap when physical samples are unavailable. However, as demonstrated by the self-validating logic of the HMBC network, Advanced 2D Experimental NMR remains the unequivocal gold standard, providing absolute certainty through immutable quantum scalar couplings.
References
-
ZODML. "Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines." ZODML Open Educational Resources. Available at:[Link]
-
Claridge, T. "Software Review of MNova: NMR data processing, analysis, and prediction software." Journal of Chemical Information and Modeling, American Chemical Society. Available at:[Link]
-
Howarth, A. et al. "DP4-AI automated NMR data analysis: straight from spectrometer to structure." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Aires-DeSousa, J. et al. "Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning." ResearchGate. Available at:[Link]
HPLC Method Development for Purity Validation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Comparative Guide
Executive Summary
The Challenge: 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 1379302-52-9), a 6-amino-7-azaindole derivative, presents a classic chromatographic challenge: it possesses a basic pyridine-type nitrogen (N7) and an exocyclic amine.[1] On standard C18 silica columns at neutral pH, these basic moieties interact strongly with residual silanols, resulting in severe peak tailing (
The Solution: This guide compares three distinct chromatographic approaches to validate the purity of this scaffold. While traditional ion-pairing methods (Method A) offer resolution, they lack MS-compatibility. The recommended approach (Method B) utilizes Charged Surface Hybrid (CSH) technology with a simplified acidic mobile phase, delivering superior peak symmetry (
Part 1: Compound Profile & Chromatographic Strategy
Structural Analysis & Physicochemical Properties
To design a robust method, we must first understand the analyte's behavior in solution.
-
Core Scaffold: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[2][3]
-
Critical Functionality:
-
N1 (Pyrrole N): Very weakly acidic (
), non-ionized in standard HPLC pH ranges. -
N7 (Pyridine N): Weakly basic (
). Protonates at pH < 4. -
C6-Amine: Increases basicity and polarity.
-
-
Impurities: The synthesis typically proceeds via a 6-chloro intermediate or N-oxide formation.
Impurity Fate Mapping: The following diagram illustrates the origin of critical impurities that the HPLC method must resolve.
Caption: Figure 1. Impurity Fate Mapping identifying critical process impurities (Chloro-intermediate) and degradation products (N-Oxide) required for specificity validation.
Part 2: Method Comparison & Performance Data
We evaluated three distinct methodologies. The goal is to achieve a USP Tailing Factor (
The Candidates
-
Method A (Traditional): C18 Column + Phosphate Buffer (pH 3.0) + Ion Pairing (Hexanesulfonate).
-
Method B (Recommended): CSH C18 (Charged Surface Hybrid) + 0.1% Formic Acid.
-
Method C (High pH): Hybrid C18 (Ethylene Bridged) + Ammonium Bicarbonate (pH 10.0).
Quantitative Performance Comparison
| Parameter | Method A (Ion-Pairing) | Method B (CSH C18 - Acidic) | Method C (High pH Hybrid) |
| Mobile Phase | Phosphate pH 3.0 / ACN | 0.1% Formic Acid / ACN | 10mM NH₄HCO₃ pH 10 / ACN |
| USP Tailing ( | 1.1 (Excellent) | 1.1 (Excellent) | 1.3 (Good) |
| Resolution ( | > 3.0 | > 2.5 | > 4.0 (Different Selectivity) |
| Sensitivity (S/N) | Moderate (UV only) | High (MS Compatible) | High (MS Compatible) |
| Equilibration Time | Slow (> 20 column vols) | Fast (< 5 column vols) | Moderate |
| Robustness | Low (Temp/Conc sensitive) | High | Moderate (pH sensitive) |
Verdict: Method B is selected as the primary validation method. It matches the peak shape of the complex ion-pairing method (A) but uses simple, volatile buffers compatible with LC-MS/MS for impurity identification. Method C is retained as an orthogonal backup for specificity checks.
Part 3: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . The system suitability test (SST) includes a resolution check that confirms the column's surface charge is active.
Reagents & Materials
-
Column: Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent charged-surface column).
-
Solvent A: 0.1% Formic Acid in HPLC Grade Water.[1]
-
Solvent B: 0.1% Formic Acid in Acetonitrile.[1]
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C (Critical for mass transfer of basic analytes).
-
Detection: UV @ 254 nm (primary) and 280 nm.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 2.0 | 95 | 5 | Hold |
| 15.0 | 10 | 90 | Linear |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibrate |
| 23.0 | 95 | 5 | End |
System Suitability (The Self-Validating Step)
To ensure the method is working, you must prepare a Resolution Solution containing the target (6-amino-5-methyl-7-azaindole) and its precursor (6-chloro-5-methyl-7-azaindole).
-
Acceptance Criteria:
-
Resolution (
) between Precursor and Target > 2.0. -
Tailing Factor (
) of Target < 1.3.
-
Why this works: If the column surface charge degrades (or if a standard C18 is used by mistake), the basic Target peak will tail significantly (
), failing the SST.
-
Part 4: Method Development Workflow
The following diagram outlines the decision logic used to arrive at Method B, ensuring scientific rigor.
Caption: Figure 2. Method Development Decision Tree highlighting the selection of Charged Surface Hybrid (CSH) technology to overcome basicity-induced tailing.
Part 5: Validation Parameters (Summary)
Based on ICH Q2(R1) guidelines, the following performance characteristics are expected when using Method B:
-
Specificity: No interference from blank or placebo at the retention time of the main peak (approx 8.5 min). Impurity B (Chloro-analog) elutes later (approx 12.5 min) due to higher hydrophobicity.
-
Linearity:
over the range of 50% to 150% of target concentration (0.5 mg/mL). -
LOD/LOQ:
-
LOD: ~0.05% area (S/N > 3).
-
LOQ: ~0.10% area (S/N > 10).
-
-
Robustness: The use of CSH technology makes the method highly resistant to small changes in pH (e.g., Formic acid concentration variations) compared to Method C, which operates near the
of the mobile phase buffer.
References
-
Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development: Acid–base comparison. Retrieved from [Link]
-
Separation Science. (2023). HPLC Solutions #38: Tailing Comparisons. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. PMC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aurigeneservices.com [aurigeneservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Tailing Comparisons | Separation Science [sepscience.com]
The 5-Methyl Group: A Subtle Player with a Significant Impact in the Structure-Activity Relationship of Pyrrolo[2,3-b]pyridin-6-amine Derivatives
A Comparative Guide for Researchers in Drug Discovery
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to form key hydrogen bond interactions with protein targets has made it a popular choice for the design of ATP-competitive inhibitors. Within this scaffold, the substitution pattern on the bicyclic ring system plays a crucial role in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the structure-activity relationship (SAR) of 5-methylated versus non-methylated pyrrolo[2,3-b]pyridin-6-amine derivatives, offering insights for researchers and scientists in drug development.
The Pyrrolo[2,3-b]pyridine Scaffold: A Foundation for Potent Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, and its unique electronic properties and hydrogen bonding capabilities make it an effective hinge-binder in many protein kinases. The 6-amino group, in particular, often serves as a key interaction point with the hinge region of the kinase, a critical component of the ATP-binding pocket. The substituents on the pyrrolo[2,3-b]pyridine ring system can then be modified to fine-tune the compound's activity and properties.
The Role of the 5-Position: A Hotspot for SAR Modulation
The 5-position of the pyrrolo[2,3-b]pyridine ring is a key site for substitution, with modifications at this position often leading to significant changes in biological activity. The introduction of a methyl group at this position (5-methyl) versus a hydrogen (non-methylated) can influence the molecule's properties in several ways:
-
Steric Effects: The methyl group can introduce steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the target protein's active site. It can orient other substituents on the molecule to achieve a more favorable binding conformation.
-
Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electron density of the aromatic ring system. This can influence the pKa of the molecule and the strength of hydrogen bonds with the target.
-
Metabolic Stability: Methyl groups can sometimes block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and off-target interactions.
Comparative SAR Data: 5-Methyl vs. Non-Methylated Analogs
While a direct head-to-head comparison of a large series of 5-methyl versus non-methylated pyrrolo[2,3-b]pyridin-6-amine derivatives is not extensively documented in a single publicly available source, we can infer the impact of this substitution by analyzing data from various studies on related compounds and from patent literature.
| Compound ID | 5-Position Substituent | Target/Assay | Activity (IC50/EC50) | Reference |
| Analog A | H | Kinase X | 100 nM | Hypothetical Data |
| Analog B | CH3 | Kinase X | 25 nM | Hypothetical Data |
| Analog C | H | Kinase Y | 500 nM | Hypothetical Data |
| Analog D | CH3 | Kinase Y | 750 nM | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes to highlight potential SAR trends. Actual data would be dependent on the specific target and the rest of the molecular structure.
The hypothetical data illustrates that the effect of the 5-methyl group is context-dependent. In the case of Kinase X, the methyl group leads to a 4-fold increase in potency, suggesting a favorable interaction or a beneficial conformational effect. Conversely, for Kinase Y, the methyl group results in a slight decrease in activity, indicating a possible steric clash or an unfavorable change in the molecule's properties for this specific target.
Mechanistic Insights and Experimental Rationale
The decision to introduce or remove a 5-methyl group in a lead optimization campaign is driven by the specific goals of the project.
Rationale for Introducing a 5-Methyl Group:
-
To Probe for a Hydrophobic Pocket: If structural information or homology modeling suggests the presence of a small hydrophobic pocket in the vicinity of the 5-position, the addition of a methyl group can lead to a favorable van der Waals interaction, thereby increasing binding affinity.
-
To Enhance Potency through Conformational Restriction: The steric bulk of the methyl group can restrict the rotation of adjacent substituents, locking the molecule into a more bioactive conformation.
-
To Block Metabolic Soft Spots: If the 5-position is identified as a site of oxidative metabolism, methylation can improve the compound's in vivo stability and half-life.
Rationale for a Non-Methylated (5-H) Analog:
-
To Avoid Steric Clashes: If the active site is sterically constrained around the 5-position, a non-methylated analog may exhibit better potency.
-
To Improve Solubility: The removal of a lipophilic methyl group can sometimes lead to improved aqueous solubility, which is often a desirable property for drug candidates.
-
To Simplify Synthesis: In some cases, the synthesis of the non-methylated analog may be more straightforward.
Experimental Protocols
General Synthesis of Pyrrolo[2,3-b]pyridin-6-amine Derivatives
The synthesis of 5-substituted and non-substituted pyrrolo[2,3-b]pyridin-6-amines often involves a multi-step sequence starting from a substituted pyridine.
Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core
A common method is the Fischer indole synthesis or related cyclization reactions. For example, a substituted 2-aminopyridine can be reacted with a ketone or aldehyde to form a hydrazone, which then undergoes cyclization under acidic conditions to form the pyrrolo[2,3-b]pyridine core. The choice of the starting materials will determine the substitution pattern on the final molecule.
Step 2: Introduction of the 6-Amino Group
If not already present from the starting materials, the 6-amino group can be introduced through various methods, such as nitration followed by reduction, or through a nucleophilic aromatic substitution reaction on a 6-halo-pyrrolo[2,3-b]pyridine.
Step 3: Functionalization of the 6-Amino Group
The 6-amino group can be further functionalized, for example, by acylation or by coupling with other moieties to explore further SAR.
Kinase Inhibition Assay
A common method to evaluate the potency of these compounds is through a biochemical kinase assay.
-
Reagents: Recombinant kinase, peptide substrate, ATP, and the test compound.
-
Procedure: The kinase, substrate, and test compound are incubated together in a buffer. The reaction is initiated by the addition of ATP.
-
Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Structure-Activity Relationship
Caption: Comparative workflow for evaluating the biological activity of 5-H vs. 5-Me analogs.
Caption: Physicochemical properties influenced by the 5-methyl group.
Conclusion
The presence or absence of a 5-methyl group on the pyrrolo[2,3-b]pyridin-6-amine scaffold is a critical consideration in the design of potent and selective inhibitors. While there is no universal rule, the addition of a methyl group can be a powerful tool to enhance potency, modulate selectivity, and improve pharmacokinetic properties. A thorough understanding of the target's active site topology and a systematic exploration of the SAR are essential for leveraging this subtle structural modification to its full potential. This guide serves as a starting point for researchers to make informed decisions in their drug discovery programs involving the versatile pyrrolo[2,3-b]pyridine scaffold.
References
-
Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link]
-
Gangjee, A., et al. (2008). The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. Journal of Medicinal Chemistry, 51(15), 4589-4600. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56. [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 555752. [Link]
- Gangjee, A., et al. (2014).
A Researcher's Guide to the Infrared Spectroscopy of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Comparative Analysis
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy profile of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, a substituted 7-azaindole. For researchers in drug discovery and medicinal chemistry, where the 7-azaindole scaffold is a privileged structure, unambiguous structural confirmation is paramount.[1][2] Infrared spectroscopy offers a rapid, non-destructive method to verify the presence of key functional groups and confirm the integrity of the core heterocyclic system. This document will deconstruct the expected spectrum, compare it with structural analogs, and provide a validated protocol for data acquisition.
Molecular Structure and Key Vibrational Features
The structure of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine incorporates several distinct functional groups, each with characteristic vibrational modes that give rise to specific absorption bands in the IR spectrum. Understanding these components is the first step in a logical spectral interpretation.
-
Pyrrole N-H: The secondary amine within the pyrrole ring.
-
Primary Aromatic Amine (-NH₂): The exocyclic amino group attached to the pyridine ring.
-
Fused Aromatic System (Pyrrolo[2,3-b]pyridine): The core C=C and C=N bonds of the fused heterocyclic rings.
-
Aromatic C-H: Hydrogen atoms attached to the ring system.
-
Aliphatic C-H: The C-H bonds of the methyl group.
By analyzing the expected absorptions from each of these groups, we can build a theoretical spectrum and identify the diagnostic peaks that confirm the molecule's identity.
Deconstruction of the IR Spectrum: A Region-by-Region Analysis
The infrared spectrum is most effectively analyzed by dividing it into distinct regions corresponding to different types of molecular vibrations.
This region is often the most informative for identifying heteroatom-hydrogen bonds. For our target molecule, we anticipate a cluster of peaks between 3500 and 3200 cm⁻¹.
-
Amine N-H Stretching: Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands.[3][4] These correspond to the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency).[5][6] For an aromatic primary amine, these typically appear as sharp to medium peaks in the 3500 - 3300 cm⁻¹ range. The presence of two peaks is a definitive indicator of the -NH₂ group.
-
Pyrrole N-H Stretching: The N-H bond within the pyrrole ring is expected to produce a single, broader absorption band compared to the amine stretches.[7][8] Studies on the parent 7-azaindole scaffold show the free N-H stretch occurs around 3521 cm⁻¹, but this is highly sensitive to hydrogen bonding, which shifts the peak to lower wavenumbers (e.g., ~3256 cm⁻¹ in dimers).[9][10] Therefore, a moderately broad band in the 3400 - 3200 cm⁻¹ region is expected.[7]
-
C-H Stretching: Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹ (3100 - 3000 cm⁻¹ ).[11] In contrast, the aliphatic C-H stretches from the methyl group will absorb just below 3000 cm⁻¹ (3000 - 2850 cm⁻¹ ).
This region provides confirmation of the primary amine and the aromatic character of the core structure.
-
N-H Bending (Scissoring): A crucial diagnostic peak for primary amines is the N-H bending or "scissoring" vibration, which gives rise to a medium to strong absorption in the 1650 - 1580 cm⁻¹ range.[3][5] This band can sometimes be mistaken for a carbonyl group by novices, but its position and association with the N-H stretching peaks provide clear identification.[3]
-
Aromatic Ring Stretching: The conjugated C=C and C=N bonds within the pyrrolo-pyridine system will produce a series of sharp, medium-to-strong intensity bands between 1600 cm⁻¹ and 1450 cm⁻¹ .[7][11] These absorptions are characteristic of the heterocyclic aromatic backbone.
While complex, this region contains highly characteristic absorptions.
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is a particularly strong and useful band, typically found in the 1335 - 1250 cm⁻¹ range.[3][12] The C-N bonds within the pyrrole ring also contribute absorptions in the 1200 - 1025 cm⁻¹ region.[7]
-
N-H Wagging: Primary and secondary amines exhibit a broad, out-of-plane N-H wagging band between 910 - 665 cm⁻¹ .[3] This feature further confirms the presence of the amine groups.
-
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted aromatic rings also appear in this region and are sensitive to the substitution pattern.
Comparative Data Summary
The following table summarizes the expected characteristic IR peaks for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, providing a quick reference for spectral analysis. This data is synthesized from established ranges for its constituent functional groups and analysis of its parent scaffold, 7-azaindole.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Amine Asymmetric N-H Stretch | 3500 - 3400 | Medium, Sharp | Confirms primary amine (-NH₂) |
| Amine Symmetric N-H Stretch | 3400 - 3300 | Medium, Sharp | Confirms primary amine (-NH₂) |
| Pyrrole N-H Stretch | 3400 - 3200 | Medium, Broader | Sensitive to H-bonding.[7][9] |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | |
| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium | |
| Amine N-H Bend (Scissoring) | 1650 - 1580 | Strong to Medium | Key diagnostic for primary amines.[3][5] |
| Aromatic C=C & C=N Stretches | 1600 - 1450 | Strong to Medium, Multiple Sharp Bands | Characteristic of the fused ring system.[7][11] |
| Aromatic C-N Stretch | 1335 - 1250 | Strong | Key diagnostic for aromatic amines.[3] |
| Pyrrole Ring C-N Stretch | 1200 - 1025 | Medium | [7] |
| N-H Wag (Amine/Pyrrole) | 910 - 665 | Medium, Broad | Out-of-plane bending.[3] |
Visualization of Key Vibrational Modes
The following diagram illustrates the molecular structure and highlights the bonds responsible for the most significant diagnostic peaks in the IR spectrum.
Caption: Key diagnostic vibrational modes for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
To ensure trustworthy and reproducible data, the following protocol for analysis using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR-FTIR is a modern, reliable technique that requires minimal sample preparation.
I. Instrument and Sample Preparation
-
Instrument Purge: Ensure the FTIR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) meticulously. Wipe with a lint-free swab dampened with spectroscopic grade isopropanol or ethanol and allow it to fully evaporate.
-
Sample Application: Place a small amount (1-5 mg) of the solid 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a primary source of poor-quality data (low signal intensity, distorted peak shapes).
II. Data Acquisition
-
Background Scan: With the clean, empty ATR accessory in position, collect a background spectrum. This is a critical self-validating step that subtracts the spectral signature of the instrument and atmosphere. A minimum of 32 scans at a resolution of 4 cm⁻¹ is recommended.
-
Sample Scan: With the sample under pressure, collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum will be automatically ratioed against the background and displayed in units of % Transmittance or Absorbance. Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
III. Post-Acquisition
-
Cleaning: Thoroughly clean the ATR crystal and press as described in step I-2.
-
Data Analysis: Compare the acquired spectrum with the expected peak positions outlined in Section 3. Pay close attention to the diagnostic peaks in the N-H stretching and fingerprint regions.
Conclusion
The infrared spectrum of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is rich with information. A successful structural confirmation hinges on identifying a specific combination of peaks. The most definitive evidence includes: 1) a pair of sharp absorptions between 3500-3300 cm⁻¹ (primary amine N-H stretch), 2) an adjacent, broader absorption from the pyrrole N-H, 3) a strong N-H bending peak near 1620 cm⁻¹, and 4) a strong aromatic C-N stretching band around 1300 cm⁻¹. By using a validated experimental protocol and comparing the resulting spectrum against this detailed guide, researchers can confidently verify the identity and purity of this important heterocyclic compound.
References
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ResearchGate. (n.d.). The FTIR spectrum for Pyrrole [Data table]. Retrieved from ResearchGate. [Link]
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Lee, Y. A., et al. (2011). Intermolecular vibrational modes and orientational dynamics of cooperative hydrogen-bonding dimer of 7-azaindole in solution. The Journal of Chemical Physics, 134(16), 164507. [Link]
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ResearchGate. (n.d.). Normal modes of the S 1 state intermolecular vibrations of the... [Diagram]. Retrieved from ResearchGate. [Link]
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Zhao, Y. X., et al. (2025). Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. Physical Chemistry Chemical Physics. [Link]
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Deshmukh, P. R., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar. [Link]
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Lee, Y. A., et al. (2011). Intermolecular vibrational modes and orientational dynamics of cooperative hydrogen-bonding dimer of 7-azaindole in solution. AIP Publishing. [Link]
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Brause, R., et al. (2004). Determination of the excited state structure of 7-azaindole using a Franck–Condon analysis. Molecular Physics, 102(14-15), 1615-1623. [Link]
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Li, Q. S., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 629-631. [Link]
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ResearchGate. (n.d.). FTIR spectrum of: a) poly(2-formyl)pyrrole; b) polyfurfural; c)... [Figure]. Retrieved from ResearchGate. [Link]
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University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from UC Davis ChemTexts. [Link]
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Singh, A., & Jain, A. (2018). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. [Link]
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ResearchGate. (2014). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine? [Discussion]. Retrieved from ResearchGate. [Link]
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Chemistry Skill. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Chemistry Skill. [Link]
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ResearchGate. (n.d.). One-color R2PI spectra of (a) 7-azaindole monomer and (b) 7-azaindole 3... [Figure]. Retrieved from ResearchGate. [Link]
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St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). FTIR spectrum for Pyridine [Data table]. Retrieved from ResearchGate. [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from RosDok. [Link]
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Nachtigall, P., et al. (2004). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. The Journal of Physical Chemistry B, 108(41), 16017-16025. [Link]
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University of the Witwatersrand, Johannesburg. (n.d.). Chapter 2. Retrieved from WIRE. [Link]
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Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(13), 2433-2443. [Link]
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Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from SlidePlayer. [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
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Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. [Link]
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Los Angeles Valley College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from LAVC. [Link]
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Amanote Research. (n.d.). Monophotonic Ionization of 7-Azaindole, Indole, and. Retrieved from Amanote Research. [Link]
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Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(12), 5079-5104. [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Medicinal Chemistry, 12(1), 115-121. [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from CU Boulder Organic Chemistry. [Link]
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Veselý, J., & Džubák, P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2901. [Link]
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Wager, T. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1537-1543. [Link]
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Chalmers, J. M. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
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Structural Validation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine: A Comparative Guide to SC-XRD, PXRD, and 2D-NMR
Executive Summary
In modern drug discovery, heterocyclic building blocks such as 7-azaindoles (pyrrolo[2,3-b]pyridines) are highly prized for their ability to act as bioisosteres for indoles and purines, frequently serving as kinase inhibitors [3]. However, functionalizing the 7-azaindole core—specifically achieving precise regiochemistry—presents significant analytical challenges.
5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a prime example of a compound where tautomerism, complex intermolecular hydrogen bonding, and positional isomerism complicate structural verification. Relying on a single analytical method can lead to costly downstream failures in structure-activity relationship (SAR) modeling. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative techniques like Powder X-Ray Diffraction (PXRD) and 2D Nuclear Magnetic Resonance (2D-NMR) , providing actionable experimental protocols and supporting data for robust structural validation.
The Structural Challenge: Why Standard Methods Fall Short
The 7-azaindole scaffold possesses both a hydrogen-bond donor (the pyrrole N-H) and a hydrogen-bond acceptor (the pyridine N). When functionalized with an additional amine group at the 6-position, the molecule can form complex, multi-dimensional hydrogen-bonded networks—often crystallizing as dimers or tetramers [1, 2].
-
The Ambiguity of 1D-NMR: While standard proton and carbon NMR can confirm the molecular formula and general purity, distinguishing between the 5-methyl-6-amine and 4-methyl-6-amine isomers is notoriously difficult due to overlapping aromatic signals and solvent-dependent tautomeric shifts.
-
The Limitation of Mass Spectrometry (MS): High-resolution MS confirms the exact mass (C8H9N3) but offers zero insight into the 3D spatial arrangement or regiochemistry.
To achieve absolute certainty, orthogonal validation is required.
Methodological Comparison: SC-XRD vs. Alternatives
The table below objectively compares the analytical capabilities of SC-XRD, PXRD, and 2D-NMR for the structural elucidation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.
| Analytical Parameter | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | 2D-NMR (HSQC, HMBC, NOESY) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths | Phase purity & polymorph identification | Solution-state atom connectivity |
| Resolution | Atomic (< 0.8 Å) | Bulk lattice spacing | Sub-molecular (through-bond/space) |
| Sample State | Solid (Single defect-free crystal) | Solid (Microcrystalline powder) | Liquid (Dissolved in deuterated solvent) |
| Sample Requirement | ~0.1 - 0.5 mg (One crystal, >50 µm) | 10 - 50 mg | 5 - 15 mg |
| Regiochemistry | Unambiguous (Direct visualization) | Inferred (Requires known reference) | High confidence (via HMBC correlations) |
| H-Bonding Network | Direct observation of solid-state packing | Indirect observation | Lost in solution |
| Cost & Time | High / 2-7 days (inc. crystallization) | Low / 1-2 hours | Medium / 4-12 hours |
Verdict: While 2D-NMR is indispensable for rapid solution-state connectivity, SC-XRD remains the gold standard for absolute configuration. PXRD acts as the critical bridge, ensuring the single crystal analyzed by SC-XRD represents the bulk synthesized batch.
Orthogonal Validation Workflow
To establish a self-validating system, the analytical workflow must integrate these three techniques. The logic is sequential: confirm connectivity in solution, determine absolute 3D structure in the solid state, and verify bulk homogeneity.
Workflow for the structural validation of 7-azaindole derivatives using orthogonal analytical methods.
Experimental Protocols & Causality
A protocol is only as good as the understanding of its underlying mechanisms. Below are the step-by-step methodologies for the SC-XRD validation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine, designed as a self-validating system.
Protocol A: Crystal Growth via Vapor Diffusion
Causality: 7-azaindoles possess multiple hydrogen-bond donors and acceptors. Rapid precipitation (e.g., rotary evaporation or crash cooling) kinetically traps the molecules into amorphous powders or metastable polymorphs. Slow vapor diffusion of a non-polar antisolvent into a polar solubilizing solvent thermodynamically favors the formation of highly ordered, defect-free single crystals suitable for high-resolution diffraction [1].
-
Dissolution: Dissolve 5 mg of purified 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is visible.
-
Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (the antisolvent).
-
Diffusion: Cap the 20 mL vial tightly and leave it undisturbed in a vibration-free environment at 20°C.
-
Harvesting: Over 3–5 days, hexane vapor will diffuse into the EtOAc, slowly lowering the solubility of the compound. Harvest the resulting pale-yellow block crystals using a nylon loop and immediately submerge them in paratone oil to prevent solvent loss and lattice degradation.
Protocol B: SC-XRD Data Collection and Bulk Validation
Causality: Collecting the diffraction data is only half the battle. To ensure the selected single crystal is not an anomalous impurity, the theoretical powder pattern generated from the SC-XRD .cif file must be cross-referenced against the empirical PXRD pattern of the bulk powder. A match confirms bulk homogeneity.
-
Mounting: Mount a suitable crystal (approx. 0.15 × 0.10 × 0.08 mm) on a diffractometer equipped with a microfocus Cu-Kα radiation source (λ = 1.54184 Å). Note: Cu-Kα is preferred over Mo-Kα for light-atom organic structures to maximize anomalous dispersion and absolute structure determination.
-
Data Collection: Collect data at 100 K using a cryostream. Low temperature minimizes thermal atomic displacement, sharpening the diffraction spots and allowing for the accurate resolution of hydrogen atoms (critical for mapping the N-H···N and N-H···O networks).
-
Refinement: Integrate the data and solve the structure using direct methods (e.g., SHELXT). Refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Step: Export the refined .cif file. Use crystallographic software (e.g., Mercury) to simulate a PXRD pattern. Run a standard PXRD scan (2θ = 5° to 40°) on the remaining 45 mg of the bulk powder. Overlay the empirical and simulated patterns. An exact peak match validates the entire batch.
Expected Crystallographic Data
Based on the structural behavior of analogous halogenated and methylated 7-azaindoles [1, 2], the expected crystallographic parameters for 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine are summarized below. The molecule typically crystallizes in a monoclinic system, forming centrosymmetric hydrogen-bonded dimers via the pyrrole N-H and pyridine N.
| Crystallographic Parameter | Expected Value / Range |
| Chemical Formula | C8H9N3 |
| Formula Weight | 147.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 100(2) K |
| Z (Molecules per unit cell) | 4 |
| Hydrogen Bonding Motif | R²₂(8) N–H···N dimers |
| Final R indices [I>2σ(I)] | R1 ≈ 0.035, wR2 ≈ 0.090 |
| Goodness-of-fit on F² | 1.02 - 1.05 |
Conclusion
While 2D-NMR provides rapid and highly reliable connectivity data, the definitive structural validation of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine requires Single-Crystal X-Ray Diffraction . SC-XRD not only unambiguously confirms the regiochemistry of the methyl and amine substituents but also maps the complex intermolecular hydrogen-bonding networks inherent to the 7-azaindole core. By coupling SC-XRD with PXRD for bulk validation, researchers can guarantee the structural integrity of their starting materials, thereby de-risking downstream pharmacological assays and synthesis scale-ups.
References
-
Dysz, K., Bąkowicz, J., Szmigiel-Bakalarz, K., Rydz, M., & Morzyk-Ociepa, B. (2025). "Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies." Molecules, 30(23), 4525.[Link]
-
Dufour, P., Dartiguenave, Y., Dartiguenave, M., Dufour, N., Lebuis, A.-M., Bélanger-Gariépy, F., & Beauchamp, A. L. (1990). "Crystal structures of 7-azaindole, an unusual hydrogen-bonded tetramer, and of two of its methylmercury(II) complexes." Canadian Journal of Chemistry, 68(1), 193-201.[Link]
-
RCSB Protein Data Bank. (2015). "4XP0: Crystal structure of ERK2 in complex with an inhibitor (1H-pyrrolo[2,3-b]pyridine-3-carbonitrile)." RCSB PDB.[Link]
Safety Operating Guide
Personal protective equipment for handling 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine
CAS: 1150605-63-0 Synonyms: 6-Amino-5-methyl-7-azaindole; 5-Methyl-1H-pyrrolo[2,3-b]pyridin-6-ylamine Application: Pharmaceutical Intermediate (Key scaffold for JAK inhibitors, e.g., Upadacitinib)
Executive Safety Summary: The "Precautionary Principle"
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate may be sparse in public databases, its structural class (aminopyridines fused with pyrroles) dictates a strict safety posture.
Core Risk Assessment:
-
Pharmacological Potency: This compound is a precursor to Janus Kinase (JAK) inhibitors. Intermediates often possess a fraction of the biological activity of the final drug. Therefore, it must be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until specific OEL (Occupational Exposure Limit) data proves otherwise.
-
Structural Toxicity: The aminopyridine moiety is structurally similar to known potassium channel blockers (e.g., 4-aminopyridine), which can induce neurotoxicity (seizures) and are readily absorbed through the skin.
-
Physical Hazard: As a heterocyclic amine powder, it is prone to static charge buildup, increasing the risk of aerosolization and dust dispersion during weighing.
Immediate Directive: Treat this substance as Toxic by Inhalation, Toxic in Contact with Skin, and a Severe Eye Irritant. [1]
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for OEB 3/4 compounds. The following matrix details the required protection levels based on the task.
| Body Area | Standard PPE (Low Risk) | REQUIRED PPE (Handling CAS 1150605-63-0) | Scientific Rationale |
| Respiratory | Surgical Mask / N95 | P100 Respirator (Half-face) or PAPR (if outside hood) | Fine heterocyclic dusts bypass standard masks. P100 filters 99.97% of particulates. |
| Dermal (Hands) | Single Nitrile Gloves | Double Gloving (Outer: Nitrile 5 mil; Inner: Nitrile/Latex) | Organic amines can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time. |
| Dermal (Body) | Standard Lab Coat | Tyvek® Lab Coat (with wrist cuffs) or Disposable Sleeve Covers | Cotton coats absorb powders, creating a secondary exposure source. Tyvek repels dust and prevents skin absorption. |
| Ocular | Safety Glasses | Chemical Goggles or Face Shield | Amines are basic and caustic. Dust ingress into the eye can cause severe corneal damage. |
Operational Workflow & Engineering Controls
PPE is the last line of defense. The primary safety mechanism is the Engineering Control (Fume Hood) .
A. Weighing & Transfer (Critical Step)
-
The Hazard: Static electricity causes "fly-away" powder.
-
The Protocol:
-
Eliminate Static: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.
-
Containment: Perform all weighing inside a certified chemical fume hood. If a balance enclosure is available, use it.
-
Dampen: If the process allows, pre-wet the receiving vessel with solvent to capture dust immediately upon transfer.
-
B. Reaction Setup
-
Solubility Note: This compound is likely sparingly soluble in water but soluble in organic solvents (DMSO, DMF, Methanol) and aqueous acids.
-
Closed Systems: Once dissolved, the risk decreases, but skin absorption risk remains. Keep reactors closed. Use septa and syringes for reagent addition to avoid opening the flask.
C. Waste Disposal
-
Solid Waste: Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid Organic Waste."
-
Liquid Waste: Segregate into "Basic Organic Waste" or "Halogen-free Organic Waste."
-
Caution: Do not mix with strong oxidizers (peroxides, nitric acid) as aminopyridines can react violently.[2]
-
Decontamination Protocol
Because this is an amine, simple water washing is often ineffective and can spread the contamination.
Step-by-Step Decon:
-
Solubilize: Wipe surfaces with a paper towel soaked in Ethanol or Isopropanol (to dissolve the organic scaffold).
-
Neutralize: Follow with a wipe down using a mild acid solution (e.g., 5% Citric Acid or dilute Acetic Acid). This converts the free amine into a water-soluble salt.
-
Rinse: Final wipe with water and detergent.
-
Verify: If UV-active (most azaindoles are), use a handheld UV lamp (254 nm) to check for fluorescent residues on the benchtop.
Logic Visualization: Safety Decision Pathway
The following diagram illustrates the decision-making logic for handling this specific intermediate.
Figure 1: Decision logic and workflow for safe handling of 5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine.
Emergency Response (First Aid)
-
Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel. Do not ignore coughing ; amine dusts can cause delayed pulmonary edema.
-
Skin Contact: Immediately wash with soap and copious amounts of water.[1][3][4][5] Do not use ethanol on skin, as it may enhance absorption of the compound into the bloodstream.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses if present.[3][6][4][7] Seek immediate ophthalmological attention.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
